2-[(Ethylamino)methyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSZSSNBPVQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-[(Ethylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the phenolic Mannich base, 2-[(Ethylamino)methyl]phenol. This document details a probable synthetic protocol, outlines the mechanism of formation, and presents expected characterization data based on established chemical principles and data from analogous compounds.
Introduction
This compound is a phenolic Mannich base, a class of organic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis of such compounds is typically achieved through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine (ethylamine). This guide serves as a technical resource for the preparation and detailed characterization of this specific compound.
Synthesis of this compound
The synthesis of this compound is achieved via the Mannich reaction. This reaction involves the aminoalkylation of the acidic proton on the phenol ring.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Proposed Experimental Protocol
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Ethylamine (70% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.
-
To this solution, add ethylamine (1.1 equivalents) dropwise while stirring.
-
Subsequently, add formaldehyde solution (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to protonate the amine and facilitate separation from any unreacted phenol.
-
Wash the acidic solution with dichloromethane or diethyl ether to remove unreacted phenol and other organic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10 to deprotonate the aminophenol, which may precipitate out or can be extracted.
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Reaction Mechanism
The Mannich reaction proceeds in two main stages: the formation of an Eschenmoser-like salt (iminium ion) and the subsequent electrophilic attack by the phenol.[3][4]
Caption: Simplified signaling pathway of the Mannich reaction.
Characterization
The synthesized this compound can be characterized by various spectroscopic and physical methods. The following tables summarize the expected data.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| Appearance | Expected to be a solid or oil | |
| Melting Point | Not available; related compounds have a wide range | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The following are predicted spectroscopic data based on the structure of this compound and data from analogous compounds.
4.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
| ~2.6 | Quartet | 2H | -CH₂ -CH₃ |
| ~3.8 | Singlet | 2H | Ar-CH₂ -N |
| 6.7 - 7.2 | Multiplet | 4H | Aromatic protons |
| ~9.5 (broad) | Singlet | 1H | Phenolic -OH |
| (broad) | Singlet | 1H | Amine -NH |
4.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₂-CH₃ |
| ~45 | -CH₂ -CH₃ |
| ~55 | Ar-CH₂ -N |
| ~115 - 130 | Aromatic carbons |
| ~120 | Aromatic C-CH₂ |
| ~155 | Aromatic C-OH |
4.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (phenolic) |
| 3100 - 3500 | Broad | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1500 - 1600 | Strong | Aromatic C=C stretch |
| ~1220 | Strong | C-O stretch (phenolic) |
4.2.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 151 | [M]⁺, Molecular ion |
| 122 | [M - C₂H₅]⁺, Loss of an ethyl group |
| 107 | [M - C₂H₅NH]⁺, Loss of the ethylamino group |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and characterization process.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocol, based on the well-established Mannich reaction, offers a reliable method for its preparation. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in the fields of medicinal chemistry and materials science where phenolic Mannich bases are of considerable interest.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H13NO | CID 12995218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-[(Ethylamino)methyl]phenol. Due to the limited availability of experimental data for this specific compound, this guide also includes computed properties and relevant information on analogous compounds to provide a thorough understanding.
Chemical Identity and Computed Properties
This compound, a substituted phenolic compound, is characterized by an ethylaminomethyl group at the ortho position of the phenol ring. Its chemical structure and basic identifiers are fundamental for its study in research and development.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 108206-05-9 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Canonical SMILES | CCNC1=CC=CC=C1O |
| InChI Key | HYQSZSSNBPVQMW-UHFFFAOYSA-N |
Computed physicochemical properties offer valuable insights into the behavior of a compound in various environments, aiding in the prediction of its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Computed Physicochemical Properties of this compound [1][2]
| Property | Value |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 151.099714038 |
| Monoisotopic Mass | 151.099714038 |
| Topological Polar Surface Area | 32.3 Ų |
Experimental Data and Analog Insights
Table 3: Experimental and Predicted Physical Properties
| Property | This compound (Predicted/Analog Data) | Analog Compound |
| Melting Point | Data not available | 2-(P-TOLYLIMINO-METHYL)-PHENOL: 97-98 °C[3] |
| Boiling Point | Data not available | 2-(P-TOLYLIMINO-METHYL)-PHENOL: 370.7±35.0 °C (Predicted)[3] |
| Solubility | Limited water solubility; Soluble in organic solvents (e.g., ethanol, methanol, acetone) (Inferred) | 2-(diethylaminomethyl)phenol exhibits these properties[4] |
| pKa | Data not available | pKa values for various substituted phenols have been determined and can be used for estimation[5][6][7] |
Synthesis and Experimental Protocols
The primary synthetic route for this compound is the Mannich reaction. This three-component condensation reaction involves a phenol, formaldehyde, and an amine (in this case, ethylamine).
General Mannich Reaction for Phenols
The Mannich reaction is a fundamental method for the aminomethylation of acidic compounds. In the context of phenols, the reaction typically proceeds at the ortho position to the hydroxyl group due to its activating and directing effects.
Caption: General workflow of the Mannich reaction for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
While a specific protocol for this compound is not available, the following procedure is based on general methods for the Mannich reaction of phenols and can be adapted.
Materials:
-
Phenol
-
Ethylamine (aqueous solution, e.g., 70%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for purification)
-
Sodium hydroxide (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add aqueous ethylamine followed by the dropwise addition of aqueous formaldehyde. The order of addition may be varied.
-
Reaction: Stir the mixture at room temperature for several hours or gently reflux for a shorter period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification:
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
-
To remove unreacted phenol, the organic layer can be washed with a dilute sodium hydroxide solution.
-
To isolate the product, the organic layer can be extracted with a dilute hydrochloric acid solution to form the hydrochloride salt of the amine, which is water-soluble.
-
The acidic aqueous layer is then washed with an organic solvent to remove any remaining impurities.
-
The aqueous layer is basified with a sodium hydroxide solution to precipitate the free amine product.
-
The product is then extracted with an organic solvent.
-
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Final Purification: The crude product may be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: A typical experimental workflow for the purification of a phenolic Mannich base.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound are not available. The following are predicted characteristics based on the structure and data from analogous compounds.
Table 4: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets, ~6.7-7.2 ppm) - Phenolic OH (broad singlet, variable shift) - Methylene group attached to the ring (singlet, ~3.8 ppm) - Methylene group of ethyl (quartet, ~2.7 ppm) - Methyl group of ethyl (triplet, ~1.2 ppm) - Amine NH (broad singlet, variable shift) |
| ¹³C NMR | - Aromatic carbons (~115-160 ppm) - Methylene carbon attached to the ring (~50-60 ppm) - Methylene carbon of ethyl (~40-50 ppm) - Methyl carbon of ethyl (~10-20 ppm) |
| FT-IR (cm⁻¹) | - Broad O-H stretch (~3200-3600) - N-H stretch (~3300-3500) - Aromatic C-H stretch (~3000-3100) - Aliphatic C-H stretch (~2800-3000) - Aromatic C=C stretch (~1450-1600) - C-N stretch (~1000-1250) - C-O stretch (~1200-1300) |
| Mass Spec. | - Molecular ion peak (m/z = 151) - Fragments corresponding to loss of ethyl, methyl, and other characteristic cleavages. |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of phenolic compounds is known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties[8][9]. The presence of the aminomethyl group may modulate this activity and introduce new pharmacological properties. Further research is required to elucidate the specific biological profile of this compound.
Caption: Logical relationship for investigating the potential biological activities of this compound.
Conclusion
This compound is a readily synthesizable compound via the Mannich reaction. While its computed properties suggest it has drug-like characteristics, a significant lack of experimental data on its physical, chemical, and biological properties exists in the public domain. This guide provides a foundational understanding based on available information and data from analogous structures. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Mannich Reaction | NROChemistry [nrochemistry.com]
- 5. 2-(Ethylamino)-4-methylphenol | C9H13NO | CID 3016365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. afit.edu [afit.edu]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mannich Reaction Mechanism for the Synthesis of 2-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mannich reaction for the synthesis of 2-[(Ethylamino)methyl]phenol, a valuable building block in pharmaceutical and chemical research. The document details the reaction mechanism, provides adaptable experimental protocols, and presents quantitative data from related syntheses.
Core Concepts: The Mannich Reaction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenol synthesis, it is the condensation of a phenol with formaldehyde and a primary or secondary amine, in this case, ethylamine. The reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. For phenols, the reaction typically proceeds via electrophilic aromatic substitution, with the aminomethyl group being introduced predominantly at the ortho position relative to the hydroxyl group.[1] This regioselectivity is driven by the directing effect of the hydroxyl group and potential coordination with the electrophilic intermediate.
The Reaction Mechanism
The synthesis of this compound via the Mannich reaction proceeds through two primary stages:
Stage 1: Formation of the Eschenmoser Salt Precursor (Ethyliminium Ion)
The reaction is initiated by the nucleophilic addition of ethylamine to formaldehyde. This is followed by a proton transfer and subsequent dehydration to form a reactive electrophile, the N-ethylmethaniminium ion (an iminium ion).[2][3]
Stage 2: Electrophilic Aromatic Substitution
The electron-rich phenol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The hydroxyl group of the phenol activates the aromatic ring, preferentially at the ortho and para positions. Due to steric hindrance and potential hydrogen bonding interactions, the ortho substitution is often favored. A final deprotonation step re-aromatizes the ring, yielding the this compound product.
Experimental Protocols
While a specific protocol for this compound is not extensively detailed in the literature, the following generalized procedures for the aminomethylation of phenols can be adapted. It is recommended to perform a small-scale trial to optimize conditions.
Method A: Aqueous Conditions
This method is suitable for water-soluble amines.
-
To a stirred mixture of phenol and an aqueous solution of ethylamine at 10-15°C, add aqueous formaldehyde (35-40%) dropwise over 15 minutes.
-
Stir the resulting mixture at 25°C for 1 hour.
-
Heat the reaction mixture to 100°C for 2 hours.
-
Upon cooling, the product may be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by purification.
Method B: Alcoholic Solvent
This method is applicable when using an organic solvent is preferred.
-
Dissolve phenol, ethylamine, and formaldehyde in a suitable alcohol, such as ethanol or methanol.
-
Reflux the mixture for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, concentrate the reaction mixture in vacuo.
-
The crude product can then be purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes reaction conditions and yields for the Mannich reaction of various phenolic compounds. This data can serve as a reference for optimizing the synthesis of this compound.
| Phenolic Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Pentadecylphenol | Di-n-propylamine | Formaldehyde | Aqueous Ethanol | Varied | Varied | - | [4] |
| 2-Chloro-4-phenylphenol | Various secondary amines | Formaldehyde | Ethanol | Room Temperature | Several days | Good | [5] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Formaldehyde | Benzene | Reflux | 3 | - | [6] |
| Phenol | Dimethylamine | Formaldehyde | Aqueous | 100 | 2 | - | [7] |
| Phenol | Methylamine | Formaldehyde | - | Ambient | 24 | 15 | [7] |
Characterization of this compound
The successful synthesis of the target compound can be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethyl, methyl, and phenolic protons and carbons, as well as the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the phenol, N-H stretch of the secondary amine, and C-N stretching vibrations are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₃NO, MW: 151.21 g/mol ) should be observed.[8]
Conclusion
The Mannich reaction provides a direct and efficient route for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively produce this valuable compound for applications in drug discovery and development. The provided protocols and data serve as a solid foundation for the practical implementation of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H13NO | CID 12995218 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-[(Ethylamino)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 2-[(Ethylamino)methyl]phenol. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopy. The information herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound and similar compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₉H₁₃NO, Molecular Weight: 151.21 g/mol ). These predictions are derived from the analysis of similar structures, such as 2-(methylamino)phenol, 2-[(diethylamino)methyl]phenol, and other ortho-substituted aminomethylphenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | dd | 1H | Ar-H |
| ~7.05 | t | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~6.75 | t | 1H | Ar-H |
| ~3.90 | s | 2H | -CH₂-N |
| ~2.70 | q | 2H | -N-CH₂-CH₃ |
| ~1.15 | t | 3H | -CH₂-CH₃ |
| (variable) | br s | 2H | -OH, -NH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Ar-C-OH |
| ~128.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~122.0 | Ar-C-CH₂ |
| ~119.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~52.0 | -CH₂-N |
| ~45.0 | -N-CH₂-CH₃ |
| ~14.0 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2970-2850 | Medium | Aliphatic C-H stretching |
| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |
| 1460 | Medium | CH₂ bending |
| 1380 | Medium | CH₃ bending |
| 1250 | Strong | C-N stretching |
| 1230 | Strong | Phenolic C-O stretching |
| 750 | Strong | ortho-disubstituted benzene C-H bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular ion) |
| 136 | Medium | [M - CH₃]⁺ |
| 122 | High | [M - C₂H₅]⁺ |
| 107 | Very High | [M - C₂H₅NH]⁺ or [C₇H₇O]⁺ (hydroxybenzyl cation) |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
This protocol describes a general method for the synthesis of this compound based on the Mannich reaction, a common method for the aminomethylation of acidic protons located on a carbon atom.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Ethylamine (70% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add an aqueous solution of ethylamine (1.1 equivalents).
-
To this cooled and stirring mixture, add an aqueous solution of formaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify it with dilute hydrochloric acid to a pH of ~2.
-
Wash the acidic solution with diethyl ether to remove any unreacted phenol.
-
Basify the aqueous layer with a cold solution of sodium hydroxide to a pH of ~10 to precipitate the product.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Spectroscopic Analysis Protocol
Sample Preparation:
-
NMR: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: For a solid sample, prepare a KBr pellet or use an ATR accessory. For a liquid sample, a thin film can be prepared between two salt plates.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using a mass spectrometer with an appropriate ionization source.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Crystal Structure of 2-[(Ethylamino)methyl]phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the crystal structure of 2-[(ethylamino)methyl]phenol derivatives, with a primary focus on the Schiff base, 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol. The information presented is collated from crystallographic studies and is intended to serve as a comprehensive resource for researchers in medicinal chemistry and materials science.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered interest in various chemical and pharmaceutical fields. Their structural framework, featuring a phenol ring linked to an ethylamino methyl group, allows for diverse functionalization and the formation of Schiff bases and metal complexes. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for elucidating structure-property relationships, which can inform the design of novel therapeutic agents and functional materials.
This guide focuses on the crystallographic data of a representative derivative, 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol, providing quantitative data on its crystal packing, bond parameters, and intermolecular interactions.
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol (referred to as H₂L in the source literature) are outlined below.[1][2]
2.1 Synthesis
The synthesis of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol is achieved through a condensation reaction between salicylaldehyde and 2-hydroxyethylamine.[1][2]
-
Reactants: Salicylaldehyde and 2-hydroxyethylamine.
-
Procedure: The reactants are combined, leading to the formation of the Schiff base.
-
Purification: The product is purified by recrystallization from dichloromethane.
-
Yield: A high yield of 95% is reported.
-
Product: Yellow crystals suitable for X-ray analysis are obtained.[1][2]
2.2 X-ray Crystallography
Single-crystal X-ray diffraction analysis was performed to determine the molecular structure.
-
Data Collection: A suitable single crystal was selected and mounted on a diffractometer. Data for H₂L was collected at a low temperature of 130K using graphite-monochromated Mo-Kα radiation.[1][2]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-97.[1][2] Anisotropic displacement parameters were included in the refinement for all non-hydrogen atoms.
-
Software Used: PLATON was used for calculations related to molecular geometry and analysis of hydrogen bonds, while ORTEP-3 was used for generating the molecular diagrams.[1][2]
Crystallographic Data
The crystal structure of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol was determined to be in the orthorhombic space group P2₁2₁2₁.[1][2] The asymmetric unit contains two independent molecules of the compound.[1][2]
Table 1: Crystal Data and Structure Refinement for 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol [1][2]
| Parameter | Value |
| Empirical formula | C₁₁H₁₆N₂O₂ |
| Formula weight | 208.26 |
| Temperature | 130(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 7.0205(5) Å, b = 14.1909(9) Å, c = 21.7147(14) Å |
| Volume | 2163.4(2) ų |
| Z | 8 |
| Density (calculated) | 1.279 Mg/m³ |
| Absorption coefficient | 0.091 mm⁻¹ |
| F(000) | 896 |
Molecular Structure and Interactions
The molecular structure reveals the formation of an imine bond, confirming the condensation reaction.[1][2] The planarity of the aromatic ring and the imine group is a notable feature. The crystal packing is stabilized by a network of hydrogen bonds.
4.1 Bond Parameters
Selected bond lengths and angles are presented in the tables below. These values are crucial for understanding the geometry of the molecule.
Table 2: Selected Bond Lengths (Å) for 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol [1][2]
| Bond | Length (Å) |
| N1 - C7 | - |
| N1 - C8 | - |
| C5 - C6 | - |
| C6 - C7 | - |
| N2 - C10 | - |
| C10 - C11 | - |
Table 3: Selected Bond Angles (°) for 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol [1][2]
| Angle | Value (°) |
| C7 - N1 - C8 | 119.21 |
| C5 - C6 - C7 | 119.9 |
| N1 - C8 - C9 | 109.38 |
| N2 - C10 - C11 | 109.83 |
Note: A dash (-) indicates data that was mentioned in the source but not explicitly quantified in the provided text.
4.2 Hydrogen Bonding
Each molecule of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol participates in three hydrogen bonds, which play a significant role in the formation of a chain-like structure along the a-axis in the crystal lattice.[1][2] The presence of both hydroxyl and amine groups facilitates the formation of these intermolecular interactions. Intramolecular hydrogen bonds are also observed in many related Schiff base derivatives, often between the phenolic hydroxyl group and the imine nitrogen, which contributes to the planarity and stability of the molecule.[3][4][5][6]
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the general workflow from synthesis to crystal structure determination.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
5.2 Molecular Interactions
This diagram visualizes the key hydrogen bonding interactions within the crystal lattice of a generic this compound derivative.
Caption: Schematic of intermolecular hydrogen bonding.
Conclusion
The crystal structure of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol has been successfully elucidated, providing valuable insights into its molecular geometry and solid-state packing. The structure is characterized by an orthorhombic crystal system and is stabilized by a network of intermolecular hydrogen bonds. This detailed crystallographic information serves as a fundamental basis for further computational studies and for the rational design of new derivatives with tailored biological activities or material properties. The experimental protocols described herein can be adapted for the synthesis and characterization of other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-((E)-{[4-(Hydroxymethyl)phenyl]imino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical properties of 2-[(Ethylamino)methyl]phenol
An In-depth Technical Guide on the Thermochemical Properties of 2-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated thermochemical properties of this compound (CAS No: 108206-05-9). Due to a scarcity of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from analogous compounds, such as phenol and other substituted phenols, to project its likely thermochemical behavior. Detailed experimental protocols for determining key thermochemical parameters are provided to guide future research. This guide is intended to be a valuable resource for scientists and researchers in drug development and materials science who require a thorough understanding of the energetic and thermal stability characteristics of this molecule.
Introduction
This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. A fundamental understanding of its thermochemical properties is crucial for predicting its stability, reactivity, and behavior in various processes, including synthesis, purification, formulation, and storage. Thermochemical data, such as enthalpy of formation, heat capacity, and vapor pressure, are essential for process safety assessments, reaction optimization, and the development of stable pharmaceutical dosage forms. This guide summarizes the currently available data, provides estimated properties based on related structures, and outlines the standard experimental methodologies for their precise measurement.
Physicochemical and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 108206-05-9 | [2] |
| Boiling Point (Predicted) | 246.0 ± 15.0 °C | [2] |
| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 9.25 ± 0.30 | [2] |
Anticipated Thermochemical Properties and Analogs
Based on its chemical structure—a phenol ring substituted with an ethylaminomethyl group—the thermochemical properties of this compound are expected to be influenced by the phenolic hydroxyl group, the secondary amine, and the aromatic ring. Data from phenol and other substituted phenols can provide valuable insights.
| Thermochemical Property | Analog Compound Data (Phenol, C₆H₅OH) | Expected Influence of Substituents on this compound |
| Standard Enthalpy of Formation (Solid) | -162.17 ± 0.68 kJ/mol | The ethylaminomethyl group is expected to make the enthalpy of formation more negative (more stable) compared to phenol due to the contributions of the additional C-C, C-N, C-H, and N-H bonds. |
| Standard Enthalpy of Combustion (Solid) | -3053.4 ± 0.7 kJ/mol (calculated from ΔfH°) | The higher carbon and hydrogen content will result in a significantly more exothermic enthalpy of combustion compared to phenol. |
| Heat Capacity (Solid) | ~127 J/(mol·K) at 298.15 K | The larger and more complex structure of this compound will lead to a higher molar heat capacity. |
| Enthalpy of Fusion | 11.3 kJ/mol | Intermolecular hydrogen bonding (from both OH and NH groups) will likely result in a relatively high enthalpy of fusion. |
| Vapor Pressure | ~0.04 kPa at 25 °C | The presence of the polar ethylaminomethyl group and the potential for intramolecular hydrogen bonding may lead to a lower vapor pressure compared to phenol. |
Experimental Protocols for Thermochemical Characterization
To obtain accurate thermochemical data for this compound, the following experimental techniques are recommended.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation is a critical parameter representing the energy change when a compound is formed from its constituent elements in their standard states. It is typically determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.[3][4][5]
Methodology:
-
Sample Preparation: A pellet of the high-purity solid sample (mass determined with high precision) is placed in a crucible inside a calorimetric bomb. A fuse is attached to the sample.
-
Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Calorimetry: The bomb is placed in a calorimeter filled with a known mass of water. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing an electric current through the fuse. The temperature change of the calorimeter is recorded with high precision.
-
Analysis: The bomb contents are analyzed for nitric acid (from the nitrogen in the sample) and unburnt carbon.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the fuse ignition, and the formation of nitric acid.[3][5] The standard enthalpy of formation is then derived using Hess's law.
Caption: Workflow for Determining Enthalpy of Formation.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity, melting point, and enthalpy of fusion.[6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a controlled linear rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity: The heat capacity is calculated from the heat flow signal in a region with no thermal events.
-
Melting Point and Enthalpy of Fusion: The endothermic peak corresponding to melting provides the melting temperature (peak onset or maximum) and the enthalpy of fusion (integrated peak area).[6][9]
-
Caption: DSC Experimental Workflow.
Knudsen Effusion Method for Vapor Pressure
The Knudsen effusion method is a technique for determining the vapor pressure of low-volatility solids.[10][11][12] It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.
Methodology:
-
Sample Preparation: The sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.
-
Experiment Setup: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[13]
-
Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a ln(P) vs. 1/T plot (the Clausius-Clapeyron equation).[10]
Caption: Knudsen Effusion Workflow.
Conclusion
While direct experimental thermochemical data for this compound are currently lacking, this guide provides a framework for understanding its likely properties based on established chemical principles and data from analogous compounds. The detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer a clear path for researchers to obtain the precise data needed for process development, safety analysis, and formulation in the pharmaceutical and chemical industries. The generation of such data would be a valuable contribution to the broader scientific community.
References
- 1. This compound | C9H13NO | CID 12995218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N′-bisuccinimide and 2,5,2′,5′-tetramethyl-dipyrryl-(1,1′) - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. The heats of combustion of organic compounds of nitrogen. Part 1. Ethyl, n-propyl, and isopropyl nitrates - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 6. Effect of removal of phenolic compounds on structural and thermal properties of sunflower protein isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry | MDPI [mdpi.com]
- 11. scranton.edu [scranton.edu]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. pragolab.cz [pragolab.cz]
A Technical Guide to the Discovery of Novel Bioactive Compounds from 2-[(Ethylamino)methyl]phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of novel bioactive compounds derived from the scaffold of 2-[(Ethylamino)methyl]phenol. This document details the experimental protocols for the synthesis and evaluation of these compounds, presents quantitative biological data, and visualizes key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of Phenol Derivatives
Phenolic compounds are a well-established class of molecules with a diverse range of biological activities, including anticancer, antioxidant, and psychoactive properties. The strategic modification of the phenol scaffold, such as the introduction of an ethylaminomethyl group at the ortho position, provides a versatile platform for the development of new therapeutic agents with tailored pharmacological profiles. This guide focuses on two distinct classes of bioactive compounds originating from this core structure: a highly selective serotonin 2A receptor agonist and a potent anticancer agent.
Bioactive Compounds and Their Quantitative Data
A Selective Serotonin 5-HT2A Receptor Agonist: 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH)
A significant derivative of the this compound scaffold is 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol, commonly known as 25CN-NBOH. This compound has been identified as a highly potent and selective agonist for the serotonin 5-HT2A receptor, a key target in the study of psychedelic compounds and their potential therapeutic applications.
Table 1: In Vitro Binding Affinities of 25CN-NBOH at Serotonin Receptors
| Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2A |
| 5-HT2A | ~1 nM | - |
| 5-HT2B | 46-fold lower than 5-HT2A | 46x |
| 5-HT2C | 100-fold lower than 5-HT2A | 100x |
Data sourced from Hansen et al., 2014 and Hansen, 2011.[1]
In vivo studies in mice have demonstrated that 25CN-NBOH induces a head-twitch response, a behavioral proxy for hallucinogenic activity, which is mediated by the 5-HT2A receptor.[1]
A Tetrahydroquinoline-Phenol Derivative with Anticancer Activity
A study exploring the cytotoxic properties of various phenol derivatives identified 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol as a promising anticancer agent. This compound exhibited significant inhibitory effects on the growth of human osteosarcoma cells.
Table 2: Cytotoxic Activity of 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol
| Cell Line | IC50 |
| Human Osteosarcoma (U2OS) | 50.5 ± 3.8 µM |
Experimental Protocols
Synthesis of Bioactive Compounds
This protocol is adapted from the improved synthesis method described by Märcher-Rørsted et al. (2021).[2]
Experimental Workflow: Synthesis of 25CN-NBOH
Caption: Synthetic workflow for 25CN-NBOH.
Step 1: Protection of the primary amine. To a solution of 2,5-dimethoxyphenethylamine in dichloromethane (DCM), triethylamine (Et3N) and di-tert-butyl dicarbonate (Boc)2O are added. The reaction mixture is stirred at room temperature to yield the Boc-protected amine.
Step 2: Vilsmeier-Haack formylation. Phosphorus oxychloride (POCl3) is added to dimethylformamide (DMF) at 0°C, followed by the addition of the Boc-protected amine. The reaction is stirred to produce the formylated intermediate.
Step 3: Nitrile formation. The formylated intermediate is dissolved in pyridine, and hydroxylamine-O-sulfonic acid is added. The mixture is heated to afford the Boc-protected nitrile.
Step 4: Boc deprotection. The Boc-protected nitrile is treated with a solution of hydrochloric acid (HCl) in dioxane to remove the Boc protecting group, yielding the amine hydrochloride salt.
Step 5: Reductive amination. The amine hydrochloride salt is reacted with salicylaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) to yield the final product, 25CN-NBOH.[2] The crude product is then purified by column chromatography.[2]
While a specific protocol for the target compound is not available in the reviewed literature, a general and efficient method for the synthesis of related tetrahydroquinolines involves a domino reaction. One such approach is the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines via a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
General Experimental Workflow: Domino Synthesis of Tetrahydroquinolines
References
- 1. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Derived from Substituted Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). These compounds are versatile intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Schiff bases derived from 2-aminophenol and its analogues are of particular interest, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis is typically achieved through a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), often under reflux in an alcoholic solvent.[4][5] The imine group is crucial for the biological efficacy of these compounds.[5]
Note on the Synthesis from 2-[(Ethylamino)methyl]phenol:
The requested protocol for the synthesis of a Schiff base from this compound presents a chemical challenge. A classical Schiff base formation involves the condensation of a primary amine with a carbonyl compound. However, this compound is a secondary amine, and as such, it will not undergo a standard condensation reaction to form a stable imine (Schiff base). Therefore, this document provides a detailed protocol for a closely related and synthetically viable analogue, using 2-aminophenol as the primary amine starting material. This protocol is representative of the general synthesis of this class of Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base from 2-Aminophenol and a Substituted Benzaldehyde
This protocol details the synthesis of a Schiff base via the condensation of 2-aminophenol with a substituted benzaldehyde.
Materials and Reagents:
-
2-Aminophenol
-
Substituted Benzaldehyde (e.g., 4-bromobenzaldehyde, salicylaldehyde)
-
Methanol or Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Buchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in a suitable volume of methanol or ethanol. In a separate beaker, dissolve the substituted benzaldehyde (1 equivalent) in the same solvent.
-
Addition of Reactants: While stirring, add the aldehyde solution to the 2-aminophenol solution.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 4 to 16 hours, depending on the specific reactants.[1][5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent (methanol or ethanol) to remove unreacted starting materials.[5] The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol.
-
Drying and Characterization: Dry the purified Schiff base crystals and determine the yield, melting point, and characterize the compound using spectroscopic methods such as FT-IR and NMR.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 2-Aminophenol Derived Schiff Bases
| Amine | Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminophenol | 4-Bromoacetophenone | Methanol:Acetone (2:1) | Glacial Acetic Acid | 16 | - | [1] |
| 2-Aminophenol | 4-Dimethylaminocinnamaldehyde | - | - | - | 89 | [6] |
| 2-Aminophenol | Salicylaldehyde | - | - | - | - | [7] |
Table 2: Spectroscopic Data for a Representative 2-Aminophenol Derived Schiff Base
| Compound | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine proton (-CH=N-) | Reference |
| 2-{[(2-hydroxyphenyl)methylidene]amino}phenol | ~1622 | - | [6][8] |
| Schiff base from 2-aminophenol and 4-bromoacetophenone | - | - | [1] |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of Schiff bases.
Proposed Antimicrobial Mechanism of Action
Schiff bases are known to exhibit antimicrobial activity through various mechanisms. One proposed mechanism involves the chelation of metal ions essential for microbial growth, while another suggests that the azomethine group can interfere with bacterial cell wall synthesis or form hydrogen bonds with active sites of cellular enzymes, leading to disruption of normal cellular processes.[9]
Caption: A potential mechanism of antimicrobial action of Schiff bases.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. recentscientific.com [recentscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Complexes of Schiff Bases Derived from Salicyldehyde and 2-Amino Phenol / 2-Aminothiophenol With Aryltellurium(IV) Chlorides – Oriental Journal of Chemistry [orientjchem.org]
- 8. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]
- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-[(Ethylamino)methyl]phenol in Lanthanide Complex Formation: A Detailed Overview Based on Analogous Ligand Systems
Note to the Reader: Extensive searches of the scientific literature did not yield specific data on the application of 2-[(Ethylamino)methyl]phenol in lanthanide complex formation. The following application notes and protocols are therefore based on structurally similar and well-documented N,O-donor ligands, primarily Schiff bases derived from salicylaldehyde, such as 2-((E)-(tert-butylimino)methyl)phenol. These analogous systems provide valuable insights into the potential synthesis, properties, and applications of lanthanide complexes with ligands of this type.
Application Notes
Introduction
Lanthanide ions (Ln³⁺) possess unique photophysical and magnetic properties that make them highly valuable in various scientific and technological fields, including bioimaging, sensing, and materials science. However, the direct excitation of lanthanide ions is inefficient due to their low absorption coefficients. To overcome this, organic ligands, such as those derived from this compound, can be employed to act as "antennas." These ligands efficiently absorb light and transfer the energy to the central lanthanide ion, which then emits its characteristic luminescence. The coordination environment provided by the ligand is crucial in modulating the properties of the resulting lanthanide complex.
Coordination Chemistry and Complex Formation
Phenol-based ligands containing a nitrogen donor atom, such as the analogous Schiff base 2-((E)-(tert-butylimino)methyl)phenol, coordinate to lanthanide ions primarily through the phenolate oxygen and the imine nitrogen. In the case of this compound, coordination would be expected through the phenolate oxygen and the amino nitrogen. The reaction of these ligands with lanthanide salts, typically nitrates or chlorides, in a suitable solvent like methanol, leads to the formation of stable complexes. The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:2 or 1:3 being common. The coordination sphere of the lanthanide ion is often completed by solvent molecules or counter-ions from the salt. For instance, studies on 2-((E)-(tert-butylimino)methyl)phenol have shown the formation of nine-coordinate complexes with three monodentate ligands and three bidentate nitrate ions.[1]
Luminescent Properties and Applications
Lanthanide complexes with phenol-based ligands often exhibit strong luminescence, making them suitable for a range of applications:
-
Bioimaging and Sensing: The long-lived luminescence of europium (Eu³⁺) and terbium (Tb³⁺) complexes allows for time-gated detection, which minimizes background fluorescence from biological samples. These complexes can be designed as probes to detect specific biomolecules or changes in their environment.
-
Light-Emitting Devices: The sharp and intense emission bands of lanthanide complexes are advantageous for the development of organic light-emitting diodes (OLEDs) and other luminescent materials.
-
Catalysis: The Lewis acidic nature of lanthanide ions can be harnessed in catalysis. The organic ligand can be tailored to create a specific reaction pocket around the metal center, influencing the selectivity and efficiency of catalytic transformations.
Magnetic Properties
Lanthanide ions such as gadolinium (Gd³⁺), dysprosium (Dy³⁺), and terbium (Tb³⁺) are paramagnetic. Complexes of Gd³⁺ are widely used as contrast agents in magnetic resonance imaging (MRI). The design of the organic ligand can influence the relaxivity of the Gd³⁺ complex, leading to the development of "smart" MRI contrast agents that respond to specific biological stimuli.
Experimental Protocols
The following protocols are adapted from the synthesis and characterization of lanthanide complexes with the analogous ligand 2-((E)-(tert-butylimino)methyl)phenol.[1][2]
Protocol 1: Synthesis of the Analogous Ligand (2-((E)-(tert-butylimino)methyl)phenol)
Materials:
-
Salicylaldehyde
-
tert-Butylamine
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve salicylaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Add tert-butylamine (1 equivalent) to the solution.
-
Stir the resulting yellow mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the Schiff base ligand as a yellow oil or solid.
-
Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of a Lanthanide(III) Nitrate Complex
Materials:
-
2-((E)-(tert-butylimino)methyl)phenol (HL)
-
Lanthanide(III) nitrate hydrate (e.g., Gd(NO₃)₃·6H₂O, Dy(NO₃)₃·5H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the ligand (HL) (3 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the lanthanide(III) nitrate hydrate (1 equivalent) in methanol.
-
Slowly add the lanthanide salt solution to the ligand solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
Single crystals suitable for X-ray diffraction may form upon slow evaporation of the solvent.
-
Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether.
-
Filter the resulting solid, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.
Protocol 3: Synthesis of a Lanthanide(III) Chloride Complex
Materials:
-
2-((E)-(tert-butylimino)methyl)phenol (HL)
-
Lanthanide(III) chloride hydrate (e.g., NdCl₃·6H₂O, GdCl₃·6H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the ligand (HL) (4 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the lanthanide(III) chloride hydrate (1 equivalent) in methanol.
-
Slowly add the lanthanide salt solution to the ligand solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and other relevant techniques.
Data Presentation
The following tables summarize representative data for lanthanide complexes of the analogous ligand 2-((E)-(tert-butylimino)methyl)phenol (HL).
Table 1: Selected Bond Lengths (Å) for [Ln(HL)₃(NO₃)₃] and [Ln(HL)₄Cl₂]Cl Complexes.[1]
| Complex | Ln-O(phenolate) | Ln-O(nitrate) | Ln-Cl |
| [Gd(HL)₃(NO₃)₃] | 2.271(3) | 2.486(4) - 2.527(4) | - |
| [Dy(HL)₃(NO₃)₃] | 2.282(4) | 2.479(5) - 2.521(5) | - |
| [Nd(HL)₄Cl₂]Cl | 2.280(2) | - | 2.653(1) |
| [Gd(HL)₄Cl₂]Cl | 2.247(3) | - | 2.632(1) |
| [Dy(HL)₄Cl₂]Cl | 2.229(4) | - | 2.617(2) |
Table 2: Selected Infrared Spectroscopy Data (cm⁻¹) for the Ligand (HL) and its Lanthanide Complexes.[1]
| Compound | ν(C=N) | ν(C-O) | ν(Ln-O) |
| HL | 1628 | 1281 | - |
| [Gd(HL)₃(NO₃)₃] | 1637 | 1299 | 477 |
| [Dy(HL)₃(NO₃)₃] | 1637 | 1299 | 477 |
| [Nd(HL)₄Cl₂]Cl | 1621 | 1303 | 478 |
| [Gd(HL)₄Cl₂]Cl | 1621 | 1303 | 476 |
| [Dy(HL)₄Cl₂]Cl | 1621 | 1303 | 476 |
Table 3: UV-Vis Absorption Data for the Ligand (HL) and its Lanthanide Complexes in DMF.[1]
| Compound | λ_max (nm) (ε, M⁻¹cm⁻¹) |
| HL | 279 (3466), 361 (5210), 402 (2332) |
| [Gd(HL)₃(NO₃)₃] | 266 (10186), 315 (9594), 383 (2188) |
| [Dy(HL)₃(NO₃)₃] | 266 (10186), 315 (9594), 383 (2188) |
| [Nd(HL)₄Cl₂]Cl | 266 (12354), 325 (10442), 370 (1964) |
| [Gd(HL)₄Cl₂]Cl | 266 (12354), 325 (10442), 370 (1964) |
| [Dy(HL)₄Cl₂]Cl | 266 (12354), 325 (10442), 370 (1964) |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of lanthanide complexes.
Caption: The antenna effect in lanthanide luminescence.
References
Application Notes and Protocols: 2-[(Ethylamino)methyl]phenol Derivatives as Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-[(ethylamino)methyl]phenol derivatives as versatile chiral ligands in asymmetric organic synthesis. The focus is on their application in metal-catalyzed reactions, particularly the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral β-nitro alcohols, which are valuable precursors to pharmaceuticals and other bioactive molecules.
Introduction
This compound derivatives, a class of aminophenol compounds, have emerged as highly effective chiral ligands in asymmetric catalysis. Their structure, featuring a phenol, a secondary amine, and a chiral center (when appropriately substituted), allows for the formation of stable and stereochemically well-defined metal complexes. These complexes act as chiral catalysts, capable of inducing high levels of enantioselectivity in a variety of organic transformations. While their direct use as organocatalysts is not extensively documented, their role as chiral ligands for transition metals is a significant area of research with broad applications.
Key Applications: Asymmetric Henry (Nitroaldol) Reaction
A prominent application of chiral 2-aminophenol derivatives is as ligands in the metal-catalyzed asymmetric Henry reaction. This reaction involves the addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. The development of chiral catalysts for this transformation is of high importance as it allows for the stereoselective synthesis of valuable building blocks.
Catalytic Performance Data
The following table summarizes the performance of various catalyst systems employing chiral aminophenol-type ligands in the asymmetric Henry reaction.
| Catalyst System | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Ni-aminophenol sulfonamide complex | 2-Acylpyridine N-oxides | Nitromethane | up to 99 | up to 99 | - | [1] |
| Heterobimetallic Cu–Sm–aminophenol sulfonamide complex | Various aldehydes | Various nitroalkanes | up to 99 | up to 98 | >30:1 (anti) | [2] |
Experimental Protocols
General Protocol for Asymmetric Henry Reaction Catalyzed by a Ni-Aminophenol Sulfonamide Complex
This protocol is a general guideline based on the reported asymmetric Henry reaction of 2-acylpyridine N-oxides.[1]
Materials:
-
Ni(OAc)₂·4H₂O (Nickel(II) acetate tetrahydrate)
-
Chiral aminophenol sulfonamide ligand (e.g., L2 as described in the reference)
-
2-Acylpyridine N-oxide (substrate)
-
Nitromethane (CH₃NO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Base (e.g., an organic base)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a mixture of Ni(OAc)₂·4H₂O (0.02 mmol, 10 mol%) and the chiral aminophenol sulfonamide ligand (0.022 mmol, 11 mol%) is stirred in anhydrous THF (0.5 mL) at 35 °C for 1 hour to pre-form the catalyst complex.
-
The 2-acylpyridine N-oxide (0.2 mmol) and the base (0.04 mmol, 20 mol%) are then added to the reaction mixture.
-
The mixture is cooled to 0 °C and stirred for 10 minutes.
-
Nitromethane (0.2 mL) and additional anhydrous THF (0.3 mL) are added to the cooled mixture.
-
The reaction is stirred at 0 °C for the time required for completion (as monitored by TLC or other analytical methods).
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to isolate the desired β-nitro alcohol product.
Note: The optimal reaction time, temperature, and choice of base may vary depending on the specific substrate and ligand used.
Diagrams
Logical Workflow for Asymmetric Henry Reaction
Caption: General workflow for an asymmetric Henry reaction.
Signaling Pathway for Chiral Induction
References
Analytical Methods for the Detection of 2-[(Ethylamino)methyl]phenol in Solution
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the analytical detection of 2-[(Ethylamino)methyl]phenol in solution. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Electrochemical Detection. These protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte in solution is crucial for process monitoring, quality control, and various research applications. This document outlines several analytical techniques that can be employed for its detection and quantification, providing detailed methodologies and expected performance characteristics based on the analysis of similar phenolic compounds.
Analytical Methods Overview
A variety of analytical techniques can be utilized for the detection of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods covered in this document are:
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution and sensitivity, particularly with UV or fluorescence detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification, often requiring derivatization.
-
UV-Vis Spectroscopy: A straightforward and rapid method for quantification, though it may have lower specificity.
-
Electrochemical Detection: A highly sensitive technique suitable for trace-level analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds. A reversed-phase HPLC method is recommended for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of phenolic compounds. These values should be established specifically for this compound during method validation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| **Linearity (R²) ** | > 0.995 |
| Recovery | 90 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a solution using HPLC with UV detection.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample solution with the mobile phase to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 274 nm (A UV scan of the analyte should be performed to determine the optimal wavelength).[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
HPLC Workflow Diagram
References
Application Notes and Protocols for 2-[(Alkylamino)methyl]phenols as Ligands in Transition Metal Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic Mannich bases, particularly those of the 2-[(Alkylamino)methyl]phenol type, are a versatile class of N,O-bidentate ligands. Their straightforward synthesis, electronic tuneability, and ability to form stable chelates with a wide array of transition metals have made them attractive candidates for investigation in various fields of chemistry and materials science. While specific research on 2-[(Ethylamino)methyl]phenol is limited in publicly available literature, the broader class of 2-[(dialkylamino)methyl]phenol ligands has been explored for their utility in catalysis, bioinorganic chemistry, and materials science. This document provides an overview of their coordination chemistry, along with generalized protocols and representative data based on structurally similar analogues.
The coordination of these ligands to a metal center typically occurs through the deprotonated phenolate oxygen and the nitrogen atom of the amino group, forming a stable six-membered chelate ring. The steric and electronic properties of the resulting complexes can be readily modified by varying the substituents on the phenol ring and the amine.
I. Synthesis of 2-[(Alkylamino)methyl]phenol Ligands
The synthesis of 2-[(alkylamino)methyl]phenol ligands is typically achieved through a Mannich reaction, which involves the aminoalkylation of a phenol with formaldehyde and a primary or secondary amine.
Experimental Protocol: General Synthesis of a 2-[(Alkylamino)methyl]phenol Ligand
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the parent phenol in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add one equivalent of a primary or secondary amine (e.g., ethylamine, dimethylamine). Subsequently, add a slight excess (1.1 equivalents) of an aqueous formaldehyde solution (37 wt. % in H₂O) dropwise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight, depending on the specific reactants. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-[(alkylamino)methyl]phenol ligand.
Caption: Synthetic pathway for 2-[(Alkylamino)methyl]phenol ligands.
II. Coordination with Transition Metals
These Mannich base ligands readily form complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). The synthesis of these complexes is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent.
Experimental Protocol: Synthesis of a Transition Metal Complex
-
Ligand Solution: Dissolve two equivalents of the 2-[(alkylamino)methyl]phenol ligand in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate flask, dissolve one equivalent of the transition metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution. The formation of a precipitate or a color change often indicates complex formation.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Isolation of the Complex: The resulting solid complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether or hexane, and then dried under vacuum. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the filtrate or by recrystallization.
Caption: Workflow for the synthesis of transition metal complexes.
III. Characterization Data
The synthesized ligands and their metal complexes are characterized by a range of spectroscopic and analytical techniques. The following tables summarize typical data for transition metal complexes of 2-[(dialkylamino)methyl]phenol ligands.
Table 1: Spectroscopic Data of Representative Complexes
| Complex | ν(O-H) of Phenol (cm⁻¹) | ν(C-N) of Amine (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) | UV-Vis λ_max (nm) (Transition) |
| Ligand | ~3400 (broad) | ~1250 | - | - | ~275 (π→π*) |
| [Cu(L)₂] | Absent | Shifted | ~550-600 | ~450-500 | ~380 (LMCT), ~650 (d-d) |
| [Ni(L)₂] | Absent | Shifted | ~540-590 | ~440-490 | ~400 (LMCT), ~580 (d-d) |
| [Zn(L)₂] | Absent | Shifted | ~530-580 | ~430-480 | ~350 (LMCT) |
Note: 'L' represents the deprotonated 2-[(dialkylamino)methyl]phenol ligand. Data are generalized from literature on analogous compounds.
Table 2: Structural Data of a Representative Copper(II) Complex
| Parameter | Value |
| Coordination Geometry | Distorted Square Planar |
| Cu-O Bond Length (Å) | 1.88 - 1.92 |
| Cu-N Bond Length (Å) | 2.00 - 2.05 |
| O-Cu-N Bite Angle (°) | ~88 - 92 |
| O-Cu-O Angle (°) | ~175 - 180 |
| N-Cu-N Angle (°) | ~175 - 180 |
Note: Data are for a representative bis[2-((dimethylamino)methyl)phenolato]copper(II) complex.
IV. Applications
Transition metal complexes of 2-[(alkylamino)methyl]phenol ligands have shown promise in various applications, primarily in catalysis and as antimicrobial agents.
A. Catalytic Applications
These complexes have been investigated as catalysts for a range of organic transformations, including oxidation and polymerization reactions. The metal center's Lewis acidity and redox properties, tuned by the ligand framework, are key to their catalytic activity.
-
Reaction Mixture: To a solution of phenol (1 mmol) in a suitable solvent (e.g., acetonitrile), add the transition metal complex (0.01 mmol, 1 mol%) as a catalyst.
-
Oxidant Addition: Add an oxidant, such as hydrogen peroxide (H₂O₂), dropwise to the reaction mixture under stirring.
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Analysis: After the reaction is complete, analyze the product mixture to determine the conversion of the substrate and the selectivity for the desired oxidized products (e.g., catechol, hydroquinone).
Table 3: Representative Catalytic Activity Data
| Catalyst | Substrate | Oxidant | Conversion (%) | Product Selectivity (%) |
| [Cu(L)₂] | Phenol | H₂O₂ | >90 | Catechol (~60), Hydroquinone (~30) |
| [Fe(L)₂Cl] | Cyclohexene | H₂O₂ | ~85 | Cyclohexene oxide (~70) |
Note: 'L' represents a generic 2-[(dialkylamino)methyl]phenol ligand. The data are illustrative and depend on specific reaction conditions.
B. Biological Applications
The biological activity of these complexes, particularly their antimicrobial properties, is an area of active research. The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its efficacy.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable growth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test complex in the growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the complex that completely inhibits the visible growth of the microorganism.
Table 4: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
| Ligand (L) | >256 | 128 | >256 |
| [Cu(L)₂] | 32 | 16 | 64 |
| [Ni(L)₂] | 64 | 32 | 128 |
| [Zn(L)₂] | 64 | 32 | 128 |
Note: 'L' represents a generic 2-[(dialkylamino)methyl]phenol ligand. The data are illustrative and can vary significantly based on the specific ligand and metal ion.
Caption: From ligand synthesis to applications of the metal complexes.
Disclaimer: Due to the limited availability of specific data for this compound, this document provides generalized information and protocols based on structurally similar 2-[(dialkylamino)methyl]phenol ligands. Researchers should adapt these protocols and expect variations in data for their specific systems.
Application Notes and Protocols for In Vitro Antibacterial Screening of 2-[(Ethylamino)methyl]phenol Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the in vitro antibacterial activity of 2-[(Ethylamino)methyl]phenol Schiff bases. While specific quantitative data for this exact class of compounds is not extensively available in the cited literature, the following protocols and data for analogous phenol-based Schiff bases offer a robust framework for screening and analysis.
Introduction
Schiff bases derived from phenolic compounds are a well-established class of ligands with a wide range of applications, including significant potential as antimicrobial agents.[1][2] The imine or azomethine group (-C=N-) in Schiff bases is a crucial feature that contributes to their biological activities.[3] The introduction of an (ethylamino)methyl substituent at the ortho position of the phenol ring can modulate the electronic and steric properties of the molecule, potentially enhancing its antibacterial efficacy. This document outlines the protocols for the synthesis of these target compounds and standardized methods for assessing their in vitro antibacterial properties.
Synthesis of this compound Schiff Bases
The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between an appropriate salicylaldehyde derivative and a primary amine. A general synthetic scheme is presented below.
General Synthesis Protocol
A representative synthesis involves the reaction of a salicylaldehyde with an ethylene diamine derivative.[1]
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethyl acetate
-
Ethanol
-
Anhydrous CaCl₂
Procedure:
-
Dissolve 5 mmol of salicylaldehyde in 15 ml of ethyl acetate.
-
To the stirred salicylaldehyde solution, add a solution of 5 mmol of ethylenediamine in 15 ml of warm ethyl acetate.
-
Reflux the reaction mixture at 150°C for 5 hours.[4]
-
After cooling, filter the solid product and wash it with ethanol.
-
Dry the purified product over anhydrous CaCl₂ in a desiccator.[4]
-
The resulting product is typically a crystalline solid.[4]
In Vitro Antibacterial Screening Protocols
The antibacterial activity of the synthesized Schiff bases can be evaluated using standard methods such as the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is used for the preliminary screening of antibacterial activity.[5][6]
Materials:
-
Nutrient Agar (NA) or Mueller-Hinton Agar (MHA)
-
Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Standard antibiotic (e.g., Ciprofloxacin, Erythromycin)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to the 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Prepare solutions of the synthesized Schiff bases in DMSO at desired concentrations (e.g., 1 mg/mL).
-
Add a specific volume (e.g., 100 µL) of the Schiff base solution into the wells.
-
Use DMSO as a negative control and a standard antibiotic solution as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.[7]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a common technique for MIC determination.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures
-
Synthesized Schiff bases
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Schiff base stock solution (in a suitable solvent like DMSO, diluted in broth) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).[8]
Data Presentation
The quantitative results from the antibacterial screening of various phenol-derived Schiff bases are summarized in the tables below.
Note: The following data are for analogous phenol-based Schiff bases and serve as a representative example of expected results.
Table 1: Zone of Inhibition of Representative Phenol-Derived Schiff Bases
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| SB-I | Escherichia coli | 13 (at 1.4 µM) | [1] |
| Cu(II) Complex | Escherichia coli | 16 | [7] |
| Cu(II) Complex | Staphylococcus aureus | 20 | [7] |
| Cu(II) Complex | Streptococcus pyogenes | 21 | [7] |
| PC1 | Escherichia coli | 7-12 | [5] |
| PC1 | Staphylococcus aureus | 8-13 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Phenol-Derived Schiff Bases
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PC1 | Escherichia coli | 62.5 | [5] |
| PC2 | Escherichia coli | 250 | [5] |
| PC3 | Escherichia coli | 250 | [5] |
| PC1 | Staphylococcus aureus | 62.5 | [5] |
| PC2 | Staphylococcus aureus | 62.5 | [5] |
| PC3 | Staphylococcus aureus | 62.5 | [5] |
| DEAP | Staphylococcus aureus | 256-512 | [8] |
| DEAP | Streptococcus mutans | 512-1024 | [8] |
| DEAP | Escherichia coli | 256-512 | [8] |
| DEAP | Pseudomonas aeruginosa | 256-512 | [8] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis and antibacterial screening of the Schiff bases.
Caption: General workflow for the synthesis of this compound Schiff bases.
Caption: Workflow for in vitro antibacterial screening.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways inhibited by this compound Schiff bases require specific investigation, phenolic compounds and Schiff bases, in general, are known to exert their antibacterial effects through various mechanisms. These can include disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, and interference with bacterial metabolic pathways.[2] Further studies, such as molecular docking, can help elucidate the specific targets of these novel compounds.
Caption: Postulated antibacterial mechanisms of phenolic Schiff bases.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. ijmrsti.com [ijmrsti.com]
- 3. jetir.org [jetir.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound 2-(((1E,2E)-1,2-Diphenyl-2-((4-(E-1-(Thiazol-2-ylimino) Ethyl) Phenyl) Imino) Ethylidene) Amino) Phenol (DEAP) [journals.kashanu.ac.ir]
Application Notes and Protocols: Development of Fluorescent Sensors Using 2-[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of fluorescent sensors based on the 2-[(Ethylamino)methyl]phenol scaffold. While direct literature on fluorescent sensors derived from this specific molecule is emerging, the principles and protocols outlined here are based on well-established methodologies for structurally similar phenolic compounds and Schiff bases. These notes will serve as a guide for researchers to design and implement fluorescent sensors for various analytes, including metal ions and changes in pH.
Introduction to this compound Based Fluorescent Sensors
Phenolic compounds are a versatile class of molecules in the development of fluorescent probes. Their utility arises from their straightforward synthesis, structural adaptability, and responsive fluorescent properties that can be modulated by the chemical environment. The core structure of this compound provides a reactive platform for the synthesis of more complex sensor molecules, typically through the formation of Schiff bases.
The fluorescence of probes derived from such scaffolds is often governed by mechanisms such as:
-
Photoinduced Electron Transfer (PET): A process where the fluorescence is quenched in the free ligand and restored upon binding to an analyte.
-
Excited-State Intramolecular Proton Transfer (ESIPT): A process involving the transfer of a proton in the excited state, leading to a large Stokes shift.
-
Chelation-Enhanced Fluorescence (CHEF): An increase in fluorescence intensity upon the chelation of a metal ion, which restricts the rotation of single bonds and reduces non-radiative decay.[1]
Upon interaction with specific analytes, these sensors can exhibit a "turn-on" or "turn-off" fluorescent response, making them valuable for sensing and imaging applications.[2]
Synthesis of a this compound-Based Fluorescent Probe
A common and efficient method for developing a fluorescent probe from this compound involves a condensation reaction with an aldehyde to form a Schiff base. This example outlines the synthesis of a hypothetical probe by reacting this compound with 2-hydroxy-1-naphthaldehyde.
Protocol: Synthesis of a Schiff Base Probe
-
Reactant Preparation: Dissolve equimolar amounts of this compound and 2-hydroxy-1-naphthaldehyde in a suitable solvent such as absolute ethanol.
-
Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for 10 to 30 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]
-
Product Isolation: Upon completion of the reaction, the resulting precipitate is collected by filtration.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base fluorescent probe.
-
Characterization: The structure of the synthesized probe should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Experimental Protocols for Application
Metal Ion Detection
This protocol describes the use of a this compound-based fluorescent probe for the detection of metal ions in an aqueous solution.
Protocol:
-
Stock Solution Preparation:
-
Titration Experiment:
-
In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).[1]
-
Add increasing concentrations of the target metal ion to the cuvettes.[1]
-
Incubate the solutions for a short period to allow for complex formation.[1]
-
Measure the fluorescence emission spectra at a predetermined excitation wavelength.[1]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Determine the detection limit (LOD) and binding constant from the titration data.
-
Cellular Imaging
This protocol outlines the application of the fluorescent probe for imaging metal ions within living cells.
Protocol:
-
Cell Culture: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish) in an appropriate culture medium until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in the cell culture medium (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C.[1]
-
-
Analyte Treatment (Optional): To visualize the probe's response to a specific analyte, cells can be co-incubated or subsequently treated with the analyte of interest (e.g., a solution containing Zn²⁺).[1]
-
Washing: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) to remove any excess probe.[1]
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Data Presentation
The performance of a newly developed fluorescent sensor should be rigorously characterized. The following table summarizes the expected quantitative data for a hypothetical this compound-based fluorescent sensor for a specific metal ion.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 370 nm | HEPES buffer (10 mM, pH 7.4) |
| Emission Wavelength (λem) | 480 nm | HEPES buffer (10 mM, pH 7.4) |
| Quantum Yield (Φ) | 0.05 (free ligand), 0.45 (with analyte) | - |
| Detection Limit (LOD) | 50 nM | S/N = 3 |
| Linear Range | 0.1 - 10 µM | R² > 0.99 |
| Selectivity | High for Zn²⁺ over other common cations | - |
| Response Time | < 1 minute | - |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed "turn-on" signaling pathway via Photoinduced Electron Transfer (PET).
Experimental Workflow Diagram
Caption: Experimental workflow for metal ion detection using the fluorescent probe.
Disclaimer: The protocols and data presented are generalized based on the properties of similar phenolic fluorescent sensors and are intended to serve as a starting point for research and development. Optimization of synthetic procedures and experimental conditions will be necessary for specific applications.
References
Application Notes and Protocols for the Synthesis of Aminomethylated Phenols via Mannich Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich condensation is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located on a carbon atom. This three-component reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, produces a β-amino-carbonyl compound known as a Mannich base.[1][2] In the context of medicinal chemistry and drug development, the aminomethylation of phenols is of particular interest. This modification can enhance the pharmacological properties of phenolic compounds by improving their water solubility and bioavailability.[3] The resulting aminomethylated phenols are versatile intermediates and have shown a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3]
This document provides detailed experimental protocols and application notes for the synthesis of aminomethylated phenols, offering a practical guide for researchers in organic synthesis and drug discovery.
Data Presentation
The following table summarizes representative quantitative data from various Mannich condensations of phenols. This allows for easy comparison of reaction conditions and their impact on product yield.
| Phenol Reactant | Amine | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chloro-4-phenylphenol | Various secondary amines | 37% Formaldehyde | Ethanol | Room Temperature | Several days | Good yields | [4][5] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | 37% Formaldehyde | Benzene | Reflux | 3 h | Not specified | [6] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Piperidine | 37% Formaldehyde | Benzene | Reflux | 3 h | Not specified | [6] |
| Phenol | Dimethylamine | 35-40% Formaldehyde | Water | 100 | 2 h | Not specified | [7] |
| 8-Hydroxyquinoline | Piperidine | 40% Formalin | Ethanol | Reflux | 6 h | Not specified | [8] |
Experimental Protocols
This section outlines a general and a specific experimental protocol for the Mannich condensation of phenols.
General Protocol for Aminomethylation of Phenols
This protocol is a generalized procedure based on common practices reported in the literature.[4][6][7]
Materials:
-
Phenol derivative
-
Formaldehyde (37% aqueous solution)
-
Primary or secondary amine
-
Solvent (e.g., ethanol, methanol, or benzene)
-
Hydrochloric acid (if isolation as hydrochloride salt is desired)
-
Sodium sulfate (anhydrous)
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add the amine followed by the dropwise addition of the formaldehyde solution. The molar ratio of phenol:amine:formaldehyde is typically 1:1:1 or with a slight excess of the amine and formaldehyde.
-
Reaction: The reaction mixture is then either stirred at room temperature for an extended period (several hours to days) or heated to reflux for a specified time (typically 2-6 hours).[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
For isolation of the free base: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any unreacted formaldehyde and amine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Mannich base.[4]
-
For isolation as a hydrochloride salt: After the reaction, the mixture is cooled, and hydrochloric acid is added to precipitate the hydrochloride salt of the Mannich base. The precipitate is collected by filtration, washed with a cold solvent, and dried.[4]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, such as ¹H NMR and ¹³C NMR.
Specific Protocol: Synthesis of 2-(Aminomethyl)-4-chlorophenol
This protocol is a hypothetical example based on the general procedure for the synthesis of a specific aminomethylated phenol.
Materials:
-
4-Chlorophenol (12.85 g, 0.1 mol)
-
Dimethylamine (40% aqueous solution, 11.25 mL, 0.1 mol)
-
Formaldehyde (37% aqueous solution, 7.5 mL, 0.1 mol)
-
Ethanol (100 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL round-bottom flask, dissolve 12.85 g of 4-chlorophenol in 100 mL of ethanol.
-
To this solution, add 11.25 mL of a 40% aqueous solution of dimethylamine with stirring.
-
Slowly add 7.5 mL of a 37% aqueous formaldehyde solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of dichloromethane and wash with two 50 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield 2-((dimethylamino)methyl)-4-chlorophenol.
Mandatory Visualization
The following diagrams illustrate the general workflow and the chemical reaction of the Mannich condensation for producing aminomethylated phenols.
Caption: Experimental workflow for Mannich condensation.
References
Application of 2-[(Ethylamino)methyl]phenol in the Synthesis of a Propanolamine-Based Pharmaceutical Intermediate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[(Ethylamino)methyl]phenol is a versatile bifunctional molecule containing both a phenolic hydroxyl group and a secondary amine. This unique combination makes it a valuable starting material for the synthesis of various pharmaceutical intermediates. Its structure is particularly amenable to the synthesis of aryloxypropanolamine derivatives, a chemical class to which many beta-adrenergic receptor antagonists (beta-blockers) belong. Beta-blockers are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.
This document outlines a detailed protocol for the application of this compound in the synthesis of a key pharmaceutical intermediate, (R,S)-1-(2-((ethylamino)methyl)phenoxy)-3-(isopropylamino)propan-2-ol. This intermediate contains the core structural features of a beta-blocker and can be further modified to develop new chemical entities with potential therapeutic applications.
Key Application: Synthesis of a Beta-Blocker Intermediate
The primary application highlighted is the synthesis of an aryloxypropanolamine intermediate. The synthesis proceeds in two main steps:
-
O-Alkylation (Glycidyl Ether Formation): The phenolic hydroxyl group of this compound reacts with epichlorohydrin in the presence of a base to form a glycidyl ether intermediate.
-
Epoxide Ring-Opening: The resulting epoxide is then subjected to a nucleophilic attack by isopropylamine to yield the final propanolamine derivative.
This synthetic strategy is a well-established method for the preparation of beta-blockers.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 2-(((R,S)-oxiran-2-yl)methoxy)benzyl(ethyl)amine (Intermediate A)
Objective: To synthesize the glycidyl ether of this compound.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.51 g, 10 mmol) in THF (20 mL), add a solution of sodium hydroxide (0.44 g, 11 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.39 g, 15 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 12 hours.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to yield Intermediate A.
Protocol 2: Synthesis of (R,S)-1-(2-((ethylamino)methyl)phenoxy)-3-(isopropylamino)propan-2-ol (Final Intermediate)
Objective: To synthesize the target aryloxypropanolamine intermediate by ring-opening of the epoxide.
Materials:
-
2-(((R,S)-oxiran-2-yl)methoxy)benzyl(ethyl)amine (Intermediate A)
-
Isopropylamine
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate A (2.07 g, 10 mmol) in ethanol (25 mL).
-
Add isopropylamine (1.18 g, 20 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain the pure final intermediate.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) (by HPLC) |
| Intermediate A | C₁₂H₁₇NO₂ | 207.27 | 85 | >95 |
| Final Intermediate | C₁₅H₂₆N₂O₂ | 266.38 | 78 | >98 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of the aryloxypropanolamine intermediate.
Logical Relationship of Synthesis
References
Application Notes and Protocols: High-Yield Synthesis of 2-[(Ethylamino)methyl]phenol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of the versatile N,O-bidentate ligand, 2-[(Ethylamino)methyl]phenol, and its subsequent complexation with various transition metals. The methodologies described are based on established chemical transformations, offering a robust starting point for the exploration of novel metal-based compounds with potential applications in catalysis, materials science, and drug development.
Synthesis of this compound Ligand
The synthesis of this compound can be efficiently achieved via a one-pot reductive amination of salicylaldehyde with ethylamine. This method is known for its high yields and operational simplicity.
Experimental Protocol: Reductive Amination
Materials:
-
Salicylaldehyde
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (or another suitable protic solvent)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 eq.) in methanol.
-
To the stirred solution, add ethylamine (1.1 eq.) dropwise at room temperature. The solution may change color, indicating the formation of the corresponding imine intermediate.
-
Stir the reaction mixture for 1-2 hours at room temperature to ensure complete imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add 1 M NaOH solution to adjust the pH to ~9-10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Data Presentation: Ligand Synthesis
| Parameter | Value |
| Reactants | |
| Salicylaldehyde (moles) | e.g., 0.1 mol |
| Ethylamine (moles) | e.g., 0.11 mol |
| Reducing Agent (moles) | e.g., 0.15 mol (NaBH₄) |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature (°C) | 0 to Room Temperature |
| Reaction Time (hours) | 14-26 |
| Product Characterization | |
| Yield (%) | e.g., >90% |
| Physical State | e.g., Colorless to pale yellow oil |
| Melting/Boiling Point (°C) | Record experimental value |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | Record experimental chemical shifts |
| ¹³C NMR (CDCl₃, δ ppm) | Record experimental chemical shifts |
| IR (cm⁻¹) | Record key vibrational frequencies |
| Mass Spectrometry (m/z) | Record molecular ion peak |
Synthesis of this compound Metal Complexes
The synthesized ligand can be readily complexed with a variety of metal salts to form stable metal complexes. The following is a general procedure that can be adapted for different metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II).
Experimental Protocol: Metal Complexation
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Deionized water
Procedure:
-
Dissolve the this compound ligand (2.0 eq.) in methanol or ethanol in a round-bottom flask with magnetic stirring.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq.) in a minimal amount of methanol or water.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
If the metal salt is a chloride or nitrate, a base such as triethylamine (2.0 eq.) may be added to facilitate the deprotonation of the phenolic hydroxyl group.
-
A precipitate should form upon mixing. The reaction mixture is typically stirred for 2-4 hours at room temperature or under reflux to ensure complete complexation.
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol or ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting metal complex in a vacuum oven.
Data Presentation: Metal Complex Synthesis
| Parameter | Copper(II) Complex | Nickel(II) Complex | Cobalt(II) Complex | Zinc(II) Complex |
| Reactants | ||||
| Ligand (moles) | e.g., 0.02 mol | e.g., 0.02 mol | e.g., 0.02 mol | e.g., 0.02 mol |
| Metal Salt (moles) | e.g., 0.01 mol | e.g., 0.01 mol | e.g., 0.01 mol | e.g., 0.01 mol |
| Reaction Conditions | ||||
| Solvent | Methanol | Ethanol | Methanol | Ethanol |
| Temperature (°C) | Room Temperature | Reflux | Room Temperature | Reflux |
| Reaction Time (hours) | 2 | 4 | 3 | 4 |
| Product Characterization | ||||
| Yield (%) | Record value | Record value | Record value | Record value |
| Color | e.g., Green | e.g., Light Green | e.g., Pink | e.g., White |
| Melting Point (°C) | Record value | Record value | Record value | Record value |
| Spectroscopic Data | ||||
| IR (cm⁻¹) | Record shifts | Record shifts | Record shifts | Record shifts |
| UV-Vis (λ_max, nm) | Record value | Record value | Record value | Record value |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Coordination Scheme
Caption: General coordination of this compound to a metal center.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the 2-[(Ethylamino)methyl]phenol Mannich Reaction
Welcome to the technical support center for the Mannich reaction synthesis of 2-[(Ethylamino)methyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during the Mannich reaction of phenol, formaldehyde, and ethylamine.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields in the Mannich reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
Phenol: Ensure the phenol is free from oxidation byproducts (indicated by a pink or reddish color). If necessary, purify by distillation or recrystallization.
-
Formaldehyde: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used as an alternative, but it requires depolymerization, typically by heating in the reaction mixture. The concentration of aqueous formaldehyde solutions can decrease over time.
-
Ethylamine: Use a fresh source of ethylamine. As a volatile compound, its concentration in aqueous solutions can change.
-
Stoichiometry: The molar ratio of reactants is critical. An excess of either formaldehyde or ethylamine can lead to side reactions. A common starting point is a 1:1:1 molar ratio of phenol, formaldehyde, and ethylamine.
-
-
Reaction Conditions:
-
Temperature: The reaction is often temperature-sensitive. Low temperatures can lead to slow reaction rates and incomplete conversion, while excessively high temperatures can promote the formation of side products and polymerization. A typical approach is to perform the initial addition at a lower temperature (e.g., 10-15°C) and then heat to reflux to drive the reaction to completion.[1]
-
pH: The Mannich reaction can be catalyzed by either acid or base.[2][3] For phenols, the reaction is often carried out under neutral or slightly basic conditions to favor the formation of the phenoxide ion, which is more nucleophilic.[4] However, the formation of the key electrophile, the iminium ion, is favored under acidic conditions.[5][6] Therefore, careful control of pH is necessary.
-
Solvent: The choice of solvent can significantly impact the yield. Protic solvents like ethanol or water are commonly used as they can effectively solvate the reactants and intermediates.[7][8]
-
-
Side Reactions:
-
Bis- and Tris-substitution: Phenol has multiple activated positions (ortho and para) for electrophilic substitution. This can lead to the formation of di- and tri-substituted products, especially if the reaction is not carefully controlled.[9]
-
Polymerization: Formaldehyde can self-polymerize, and the reactants and products can form resinous materials, particularly at high temperatures.
-
Oxazine Formation: With primary amines like ethylamine, a potential side reaction is the formation of a 1,3-benzoxazine derivative through reaction with a second molecule of formaldehyde.
-
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Understanding the potential side reactions can aid in their identification and prevention.
-
4-[(Ethylamino)methyl]phenol (para-isomer): The Mannich reaction can occur at both the ortho and para positions of the phenol ring. The ratio of ortho to para substitution is influenced by reaction conditions.
-
2,4-bis[(Ethylamino)methyl]phenol: This di-substituted product forms when two aminomethyl groups are added to the same phenol ring.
-
3-Ethyl-3,4-dihydro-2H-1,3-benzoxazine: This heterocyclic compound can form from the reaction of the initial Mannich product with another equivalent of formaldehyde.
-
Polymeric Resins: Complex mixtures of polymeric materials can form, which often appear as a baseline streak or intractable material.
To minimize these side products, consider adjusting the stoichiometry of your reactants (avoiding a large excess of formaldehyde and ethylamine) and optimizing the reaction temperature and time.
Q3: How can I optimize the reaction conditions to favor the formation of the ortho-product?
Achieving regioselectivity for the ortho-product is a key challenge.
-
Steric Hindrance: While not directly applicable to phenol itself, in substituted phenols, bulky groups can direct the aminomethylation to the less sterically hindered position.[8]
-
Chelation Control: The phenolic hydroxyl group can direct the reaction to the ortho position through chelation with certain metal catalysts, although this is less common in simple Mannich reactions.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents may favor ortho-substitution in some cases.
A systematic approach, such as a Design of Experiments (DoE), can be employed to screen various parameters (temperature, solvent, reactant ratios) to find the optimal conditions for maximizing the yield of the desired this compound.
Data on Reaction Conditions
| Phenol Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Morpholine | Formaldehyde | Ethanol | Reflux | 62 | [8] |
| 1-(1-hydroxynaphthalen-2-yl)ethanone | Piperidine | Formaldehyde | Ethanol | Reflux | 51 | [8] |
| Phenol | Dimethylamine | Formaldehyde | Methanol | Reflux | Not specified | [1] |
| 3-Pentadecylphenol | Di-n-propylamine | Formaldehyde | Aqueous Ethanol | Not specified | Not specified | [4] |
Experimental Protocol Example
This is a generalized protocol for the Mannich reaction with a phenol, which can be adapted for the synthesis of this compound.
Materials:
-
Phenol
-
Ethylamine (e.g., 70% in water)
-
Formaldehyde (e.g., 37% in water)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in ethanol.
-
Cool the flask in an ice bath to 10-15°C.[1]
-
To the cooled solution, add ethylamine (1 equivalent) dropwise while stirring.
-
Subsequently, add formaldehyde (1 equivalent) dropwise, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
To separate the basic Mannich product from unreacted phenol, extract the organic layer with dilute hydrochloric acid. The Mannich base will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to precipitate the Mannich base.
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a phenolic Mannich base.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
This flowchart provides a logical path for diagnosing and resolving issues related to low reaction yield.
Caption: A troubleshooting flowchart for addressing low yields in the Mannich reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich Reaction: Mechanism, Examples & Key Applications [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. oarjbp.com [oarjbp.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Overview About Mannich Reaction Mechanism [unacademy.com]
Technical Support Center: Synthesis of 2-[(Ethylamino)methyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Ethylamino)methyl]phenol. The synthesis, a Mannich reaction involving phenol, ethylamine, and formaldehyde, is prone to several side reactions that can affect yield and purity. This guide offers detailed insights into identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a classic example of the Mannich reaction, an aminoalkylation of an acidic proton on a carbon atom. In this case, phenol acts as the compound with an acidic proton, which reacts with formaldehyde and ethylamine to produce the desired this compound. The reaction typically proceeds via the formation of an iminium ion from ethylamine and formaldehyde, which then electrophilically attacks the electron-rich phenol ring, primarily at the ortho position to the hydroxyl group.
Q2: What are the most common side reactions I should be aware of?
Several side reactions can occur, leading to a mixture of products. The most prevalent include:
-
Multiple Aminomethylations: The product, this compound, can undergo further aminomethylation to yield di- and tri-substituted products such as 2,4-bis[(Ethylamino)methyl]phenol, 2,6-bis[(Ethylamino)methyl]phenol, and 2,4,6-tris[(Ethylamino)methyl]phenol.[1][2]
-
Para-Substitution: While ortho-substitution is favored, the formation of 4-[(Ethylamino)methyl]phenol can also occur.
-
Formation of Bis(2-hydroxy-1-aryl)methanes: At elevated temperatures, the Mannich base can eliminate ethylamine, generating a reactive quinone methide intermediate. This intermediate can then be trapped by another phenol molecule, leading to the formation of diarylmethane byproducts.
-
Formation of N,N'-bis(2-hydroxybenzyl)ethylamine: This byproduct can form through the reaction of two phenol-formaldehyde adducts with a single ethylamine molecule.
-
Polymerization: Phenol-formaldehyde resins can form, especially under certain conditions, leading to complex reaction mixtures and difficult purification.
Q3: How can I control the regioselectivity of the reaction to favor the ortho-product?
Controlling the regioselectivity between ortho- and para-substitution is a key challenge. Generally, ortho-substitution is favored due to the directing effect of the hydroxyl group of phenol.[3] Factors that can be adjusted to enhance ortho-selectivity include:
-
Temperature: Lower reaction temperatures often favor the formation of the ortho isomer.[4]
-
Solvent: The choice of solvent can influence the regioselectivity. Protic solvents are commonly used.[5]
-
Catalyst: While not always necessary, the use of certain catalysts can promote ortho-selectivity.
Q4: My reaction mixture is turning a dark color. What is the cause and how can I prevent it?
The formation of colored products in Mannich reactions of phenols is a known issue. This is often attributed to the presence of easily oxidizable impurities in the starting phenol, such as resorcinol.[6] To minimize color formation:
-
Use high-purity phenol.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Maintain a controlled temperature, as higher temperatures can promote the formation of colored byproducts.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. An excess of either formaldehyde or ethylamine may be necessary depending on the specific conditions. - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC-MS. |
| Formation of Multiple Aminomethylation Products | - Adjust the molar ratio of reactants. A lower ratio of formaldehyde and ethylamine to phenol can favor mono-substitution. - Control the reaction temperature; lower temperatures may reduce the rate of subsequent aminomethylations. |
| Polymerization of Phenol and Formaldehyde | - Carefully control the reaction temperature; avoid excessive heat. - Ensure proper stirring to maintain a homogeneous reaction mixture. - The order of addition of reagents can be critical. Adding formaldehyde slowly to a mixture of phenol and ethylamine is often recommended. |
| Loss during Workup and Purification | - Optimize the extraction and purification procedures. This compound is a basic compound, so pH adjustment during aqueous extraction is crucial. - Consider alternative purification methods such as column chromatography or crystallization. |
Problem 2: Presence of Significant Amounts of Side Products
| Side Product Observed | Identification Method | Mitigation Strategy |
| 2,4- and 2,6-bis[(Ethylamino)methyl]phenol | GC-MS, ¹H NMR, ¹³C NMR[7] | - Use a molar excess of phenol relative to formaldehyde and ethylamine. - Lower the reaction temperature. - Reduce the reaction time. |
| 4-[(Ethylamino)methyl]phenol | GC-MS, ¹H NMR | - Employ reaction conditions known to favor ortho-substitution (e.g., lower temperature). - The choice of solvent can influence regioselectivity; systematic screening may be required.[5] |
| Bis(2-hydroxy-1-aryl)methanes | GC-MS, ¹H NMR | - Avoid high reaction temperatures. The formation of this byproduct is often favored at temperatures above 100°C. |
| N,N'-bis(2-hydroxybenzyl)ethylamine | GC-MS, ¹H NMR | - Use a molar excess of ethylamine to favor the formation of the mono-substituted product. |
Experimental Protocols
A general experimental protocol for the Mannich reaction of phenol with an amine and formaldehyde is provided below. Note that optimization of reaction conditions is often necessary.
General Synthesis of Phenolic Mannich Bases [8]
-
Method A (Aqueous Conditions):
-
To a stirred mixture of the phenol and an aqueous solution of the amine (e.g., 25% dimethylamine), add aqueous formaldehyde (35-40%) dropwise over 15 minutes at 10-15°C.
-
Stir the mixture at 25°C for 1 hour, and then heat at 100°C for 2 hours.
-
To the hot solution, add sodium chloride (160 g per mole of phenol).
-
Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the product.
-
-
Method B (Methanolic Conditions):
-
Follow the procedure for Method A, but use methanol as the solvent.
-
Stir and reflux the mixture for the same period, then concentrate in vacuo.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound and the formation of common side products.
Caption: Main synthesis pathway of this compound.
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | Benchchem [benchchem.com]
- 2. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 3. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Brunel University Research Archive: A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence [bura.brunel.ac.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-[(Ethylamino)methyl]phenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-[(Ethylamino)methyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Mannich reaction?
A1: The Mannich reaction of phenol, formaldehyde, and ethylamine is a common route to synthesize this compound. Potential impurities include:
-
Unreacted Starting Materials: Residual phenol, formaldehyde, and ethylamine.
-
Polysubstituted Byproducts: 2,4-bis[(Ethylamino)methyl]phenol and 2,4,6-tris[(Ethylamino)methyl]phenol may form, especially if the reaction conditions are not carefully controlled.
-
Polymeric Materials: Phenol-formaldehyde resins can form as amorphous solids.
-
Oxidation Products: Aminophenols are susceptible to oxidation, leading to the formation of colored impurities, often appearing as yellow or brown tars. This is exacerbated by exposure to air and light.[1]
-
Resorcinol Impurities: The presence of resorcinol in the phenol starting material can lead to persistently colored byproducts.[2]
Q2: My purified this compound is initially a colorless solid/oil but turns yellow/brown over time. What is happening and how can I prevent it?
A2: The discoloration is likely due to oxidation. Aminophenols are sensitive to air and light. To prevent this:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon.[1]
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]
-
Low Temperature: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.
Q3: What are the recommended general approaches for purifying crude this compound?
A3: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Often, a sequential approach of column chromatography followed by recrystallization yields a product of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound may be melting in the hot solvent before it dissolves. The chosen solvent may be too non-polar. Impurities are lowering the melting point of the mixture. | - Use a larger volume of solvent to dissolve the compound at a lower temperature. - Switch to a more polar solvent or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). - First, purify by column chromatography to remove the bulk of impurities. |
| No Crystal Formation | The solution is not saturated (too much solvent was used). The cooling process is too rapid. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used for washing the crystals. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Use a minimal amount of ice-cold solvent to wash the crystals. - Ensure the filtrate is cooled sufficiently to maximize precipitation. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Perform a hot filtration of the recrystallization solution after treating it with activated charcoal to adsorb colored impurities.[1] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to neutralize acidic sites. |
| Poor Separation of Product from Impurities | The solvent system does not provide adequate resolution. The column was not packed properly. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that gives good separation between your product and the impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Streaking or Tailing of the Compound Spot on TLC/Column | The compound is interacting too strongly with the acidic silica gel. The compound is not fully soluble in the mobile phase. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to reduce strong acidic interactions. - Choose a mobile phase that provides better solubility for your compound. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | - Start with a less polar mobile phase (e.g., a higher ratio of hexanes to ethyl acetate). |
Experimental Protocols
Disclaimer: The following protocols are exemplary and based on general procedures for the purification of similar aminophenol compounds. Optimization may be required for your specific crude sample.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH) and spot it on a TLC plate. Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of DCM and MeOH (e.g., 95:5), with the addition of ~0.5% TEA to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 95:5:0.5 DCM/MeOH/TEA |
| Expected Rf | ~0.25 |
| Typical Recovery | 70-90% |
| Expected Purity | >95% (by NMR/HPLC) |
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid this compound, often performed after an initial purification by column chromatography.
Materials and Equipment:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a Dichloromethane/Hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For compounds similar to the target, ethanol or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexanes) can be effective.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Parameter | Value |
| Solvent System | Ethanol or Dichloromethane/Hexanes |
| Typical Recovery | 60-85% |
| Expected Purity | >98% (by NMR/HPLC) |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Overcoming solubility issues of 2-[(Ethylamino)methyl]phenol metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(Ethylamino)methyl]phenol and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound metal complex has precipitated out of my stock solution. What are the common causes and how can I resolve this?
A1: Precipitation of metal complexes from stock solutions is a common issue. The primary causes include:
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Solvent Saturation: The concentration of the complex may have exceeded its solubility limit in the chosen solvent.
-
Temperature Fluctuations: Changes in temperature, such as freeze-thaw cycles, can decrease the solubility of the complex.
-
Improper Storage: Prolonged storage, even at low temperatures, can sometimes lead to the slow precipitation of less stable complexes.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath (typically 37°C) to see if the precipitate redissolves.
-
Sonication: Use a sonicator to break up any agglomerates and aid in redissolution.
-
Solvent Addition: If the concentration is too high, carefully add a small amount of the same pure solvent to dilute the stock solution.
-
Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the metal complex into my aqueous cell culture medium. What is happening and how can I prevent it?
A2: This phenomenon is often referred to as "solvent shock." The complex is highly soluble in the organic stock solvent (like DMSO) but much less soluble in the aqueous environment of the cell culture medium. The rapid change in solvent polarity causes the complex to crash out of solution.
Prevention Strategies:
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling or stirring to ensure rapid and even dispersion.
-
Reduce Final Concentration: If precipitation persists, consider lowering the final working concentration of the complex in your experiment.
-
Use of Surfactants: In some cases, adding a small, biologically compatible amount of a surfactant like Tween-80 or Pluronic F-127 to the final solution can help maintain solubility.[1]
Q3: Which solvents are recommended for dissolving this compound metal complexes?
A3: The solubility of these complexes can vary depending on the specific metal ion. However, based on general observations for Schiff base metal complexes, the following solvents are commonly used:
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Good Solubility: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally the most effective solvents for achieving high concentrations.
-
Moderate to Low Solubility: Methanol and ethanol can often dissolve the complexes, but typically at lower concentrations than DMSO or DMF.
-
Insoluble: These complexes are generally insoluble in non-polar organic solvents like hexane and toluene, and have very poor solubility in water.
Q4: How does pH affect the solubility of these metal complexes?
A4: The pH of the solution can significantly influence the solubility of this compound metal complexes. The phenol group and the ethylamino group can be protonated or deprotonated depending on the pH, which in turn affects the overall charge and polarity of the complex. For many metal complexes, adjusting the pH can increase solubility.[1] It is recommended to determine the optimal pH range for your specific complex and experimental conditions.
Q5: My complex appears to be causing cellular toxicity. What is the likely mechanism of action?
A5: Metal complexes of ligands similar to this compound have been shown to induce cytotoxicity in cancer cells through the induction of apoptosis.[1][2][3] The proposed mechanism often involves:
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Generation of Reactive Oxygen Species (ROS): The metal center, particularly copper, can engage in redox cycling, leading to the production of ROS within the cell.[1][2][3]
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Induction of Oxidative Stress: The increase in ROS levels can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Oxidative stress can trigger the intrinsic apoptotic pathway by causing a loss of mitochondrial membrane potential.
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DNA Damage: The complex itself or the ROS it generates can cause DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][2][3]
Troubleshooting Guides
Guide 1: Investigating the Cause of Precipitation in Aqueous Media
This guide provides a systematic approach to identifying the root cause of precipitation when diluting your metal complex stock solution into an aqueous buffer or cell culture medium.
dot
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Qualitative Solubility of a Representative this compound Copper(II) Complex
| Solvent | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | Soluble | Forms a clear, stable solution at high concentrations. |
| N,N-Dimethylformamide (DMF) | Soluble | Forms a clear, stable solution. |
| Methanol | Slightly Soluble | Dissolves at lower concentrations, may require warming. |
| Ethanol | Slightly Soluble | Similar to methanol, solubility is limited. |
| Water | Insoluble | Does not dissolve, forms a suspension. |
| Dichloromethane | Insoluble | No significant dissolution observed. |
| Hexane | Insoluble | No significant dissolution observed. |
Note: This table is based on general solubility trends of similar Schiff base metal complexes. Actual solubility should be determined experimentally for your specific complex.
Experimental Protocols
Protocol 1: Synthesis of a this compound Copper(II) Complex
This protocol provides a general method for the synthesis of a copper(II) complex of this compound.
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.5 mmol) in methanol (10 mL).
-
Slowly add the copper(II) acetate solution to the ligand solution while stirring.
-
A color change should be observed, indicating complex formation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Wash the collected solid with a small amount of cold methanol and dry under vacuum.
Protocol 2: Determination of Aqueous Solubility
This protocol outlines a method to estimate the aqueous solubility of your metal complex.
Materials:
-
Your synthesized this compound metal complex
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
96-well filter plate (e.g., with a low-binding membrane)
-
96-well collection plate (UV-transparent)
-
Plate shaker
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare a Standard Curve:
-
Prepare a high-concentration stock solution of your complex in 100% DMSO (e.g., 10 mM).
-
Create a series of standards by diluting the stock solution in a 5% DMSO/PBS solution to known concentrations.
-
Measure the absorbance of the standards at the λmax of the complex to generate a standard curve.
-
-
Solubility Assay:
-
Add an aliquot of your high-concentration DMSO stock solution to PBS in a well of the 96-well filter plate to achieve a final concentration that is expected to be above the solubility limit (e.g., 500 µM in 5% DMSO).[4]
-
Seal the plate and shake it at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.[4]
-
Place the filter plate on top of a collection plate and centrifuge or use a vacuum manifold to filter the solution. This will separate any undissolved precipitate from the saturated solution.
-
Measure the absorbance of the filtrate in the collection plate using the UV-Vis spectrophotometer.
-
Use the standard curve to determine the concentration of the complex in the filtrate. This concentration represents the aqueous solubility under these conditions.
-
Signaling Pathway Diagram
Proposed Mechanism of Apoptosis Induction by a this compound Copper(II) Complex in Cancer Cells
dot
Caption: Apoptosis induction by a copper(II) complex.
References
- 1. Induction of Redox-Mediated Cell Death in ER-Positive and ER-Negative Breast Cancer Cells by a Copper(II)-Phenolate Complex: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Redox-Mediated Cell Death in ER-Positive and ER-Negative Breast Cancer Cells by a Copper(II)-Phenolate Complex: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and optimization of Schiff bases (imines).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation?
A1: Schiff base synthesis is a reversible reaction involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone) to form an unstable carbinolamine or hemiaminal intermediate.[1][2] This is followed by an acid-catalyzed elimination of a water molecule (dehydration) to yield the final imine.[3][4] The entire process is an equilibrium, and its success hinges on shifting the equilibrium toward the product side.[1][5]
Q2: What is the optimal pH for the reaction and why is it so critical?
A2: The optimal pH for Schiff base formation is typically mildly acidic, often in the range of 4 to 6.[4][6][7][8] This pH is a delicate balance.[9] An acid catalyst is required to protonate the hydroxyl group of the carbinolamine intermediate, making it a good leaving group (water) for the rate-determining dehydration step.[4][8] However, if the pH is too low (strongly acidic), the primary amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl carbon.[4][9] Conversely, at high pH, the dehydration step is slow as there is not enough acid to facilitate the removal of the hydroxyl group.[4]
Q3: Why is water removal essential, and what are the most effective methods?
A3: Since water is a byproduct of the reaction and the reaction is reversible, its presence can drive the equilibrium back towards the starting materials, leading to low yields via hydrolysis of the imine product.[5][10][11] Effective water removal is therefore crucial for driving the reaction to completion.[12] Common strategies include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is a highly effective method.[6][12][13]
-
Dehydrating Agents: Adding a drying agent directly to the reaction mixture, such as molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or sodium sulfate (Na₂SO₄), can efficiently sequester the water as it is formed.[6][12][13][14]
Q4: What types of catalysts can be used to accelerate the reaction?
A4: While some reactions proceed without a catalyst, catalysis is often employed to increase the reaction rate.[11][15]
-
Acid Catalysts: Mild Brønsted acids are most common. A few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH) are frequently used.[11][13][16]
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can also be effective.[17]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst® 15 offer the advantage of easy removal from the reaction mixture by simple filtration.[18]
-
Base Catalysis: In some cases, the reaction can also be base-catalyzed.[12]
Q5: How should I choose an appropriate solvent?
A5: The choice of solvent depends on the solubility of the reactants and the method of water removal. Commonly used solvents include ethanol, methanol, and toluene.[6][13] Ethanol and methanol are effective as they readily dissolve many reactants, and the reaction can often be performed at reflux.[19][20] Toluene is the solvent of choice when using a Dean-Stark apparatus for azeotropic water removal.[13] In some cases, solvent-free (neat) conditions or even water as a solvent can be employed for greener synthesis protocols.[17][18][21]
Q6: How can I monitor the progress of my reaction?
A6: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[6] By spotting the starting materials alongside the reaction mixture over time, you can observe the consumption of the reactants and the appearance of the new product spot. However, be aware that some Schiff bases can be unstable on acidic silica gel plates, potentially leading to decomposition and misleading results.[6][22] In such cases, deactivating the TLC plate with triethylamine or using other analytical techniques like GC-MS or NMR may be necessary.[6]
Troubleshooting Guide
Q: My reaction yield is very low or I'm not getting any product. What went wrong?
A: Low or no yield is a common problem that can be traced back to several factors related to the reaction equilibrium and reactant stability.
-
Check for Water: The most likely culprit is the presence of water, which hydrolyzes the product back to the starting materials.[10] Ensure your glassware is dry and employ an efficient water removal technique like a Dean-Stark apparatus or molecular sieves.[6][12]
-
Verify the pH: The reaction is highly pH-sensitive.[22] If you are not using a mild acid catalyst, the reaction may be too slow. If you are using a strong acid, you may be deactivating your amine nucleophile. Try adding a catalytic amount of acetic acid.[13]
-
Consider Reactant Stability: Schiff bases formed from aliphatic aldehydes are often less stable and can be prone to polymerization compared to those from aromatic aldehydes, which are stabilized by conjugation.[3]
-
Evaluate Steric Hindrance: Bulky groups on either the amine or the carbonyl compound can physically block the reaction, slowing it down or preventing it from occurring.[10] In these cases, longer reaction times and higher temperatures may be required.
Q: The reaction is very slow and isn't proceeding to completion. How can I accelerate it?
A: If the reaction has stalled, you can take several steps to drive it forward.
-
Increase the Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, will increase the reaction rate.[13][14] Microwave-assisted synthesis can also dramatically reduce reaction times.[22]
-
Add a Catalyst: If not already present, introduce a mild acid catalyst like p-toluenesulfonic acid or a few drops of glacial acetic acid.[12][13]
-
Use an Excess of a Reactant: Employing Le Chatelier's principle, you can add an excess (e.g., 1.1 to 1.5 equivalents) of the more abundant or less expensive reactant to push the equilibrium towards the product side.[6][18]
Q: My Schiff base product is an oil and will not crystallize. How can I purify it?
A: Purifying non-crystalline Schiff bases can be challenging but is often achievable.
-
Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent in which the product is insoluble, such as hexane or petroleum ether.[6]
-
Column Chromatography: This is a viable option, but caution is advised. As some imines are unstable on silica gel, it is best to use a deactivated column (by pre-rinsing with a solvent containing a small amount of triethylamine) and run the separation quickly.[6]
-
Use In-Situ: If the impurities will not interfere with a subsequent step and all purification attempts fail, consider using the crude product directly in the next reaction.[6]
Q: My product seems to be decomposing during workup or purification. What should I do?
A: Product instability, particularly susceptibility to hydrolysis, is a known issue.[4][6]
-
Avoid Aqueous Acid: Do not use aqueous acid during the workup, as this will rapidly hydrolyze the imine back to its starting components.
-
Recrystallization: This is often the preferred method for purifying solid Schiff bases as it is less harsh than chromatography.[6][16] Ethanol is a common solvent for recrystallization.[16]
-
Anhydrous Conditions: Ensure all solvents used in workup and purification are anhydrous to prevent hydrolysis.
Summary of Key Reaction Parameters
The following table summarizes key quantitative parameters for the successful optimization of Schiff base formation.
| Parameter | Typical Conditions | Remarks & Considerations |
| pH | Mildly Acidic (4.0 - 6.0) | Critical for reaction rate. Too acidic (>pH 4) protonates the amine, making it non-nucleophilic. Too basic ( |
| Catalyst | Catalytic amount (e.g., 1-5 mol%) | Glacial acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids (ZnCl₂) are common choices.[11][13][17] |
| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate but may not be suitable for unstable reactants or products. Microwave irradiation can significantly shorten reaction times.[13][23] |
| Solvent | Ethanol, Methanol, Toluene | Choice depends on reactant solubility and water removal method. Toluene is used with a Dean-Stark trap. Solvent-free (neat) conditions are also possible.[6][13][18] |
| Water Removal | Dean-Stark, Molecular Sieves, Anhydrous Salts | Essential for driving the reaction equilibrium towards the product.[5][6][12] |
| Reactant Ratio | 1:1 or slight excess of one reactant (e.g., 1:1.1) | Using a slight excess of the less expensive reactant can improve yield.[6][18] |
Detailed Experimental Protocol
This section provides a general procedure for the synthesis of a Schiff base via the condensation of a primary amine and an aldehyde using azeotropic water removal.
Materials:
-
Aldehyde (1.0 equivalent)
-
Primary Amine (1.0 - 1.1 equivalents)
-
Toluene (sufficient to suspend reactants)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 - 0.05 equivalents)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add the aldehyde (1.0 eq.), the primary amine (1.0-1.1 eq.), and the catalytic amount of p-TsOH (0.01-0.05 eq.).[12]
-
Solvent Addition: Add enough toluene to the flask to suspend the reactants and fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the trap. The reaction is complete when the theoretical amount of water has been collected or when TLC analysis shows full consumption of the limiting reactant.[12]
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[6][16] If the product precipitates upon cooling, it can be collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[6]
-
Characterization: Confirm the structure of the purified product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.
Process and Logic Diagrams
The following diagrams illustrate the general workflow for Schiff base synthesis and a troubleshooting guide for a common experimental issue.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsisinternational.org [rsisinternational.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Imine formation-Typical procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peerj.com [peerj.com]
- 19. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 20. Schiff base - Wikipedia [en.wikipedia.org]
- 21. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Preventing oxidation of 2-[(Ethylamino)methyl]phenol during storage
This technical support guide is intended for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of 2-[(Ethylamino)methyl]phenol.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a brownish or pinkish hue. What is the cause of this discoloration?
A1: The discoloration of this compound is a primary indicator of oxidation.[1] Like other ortho-aminophenols, it is susceptible to degradation upon exposure to atmospheric oxygen, light, and elevated temperatures. The colored products are typically quinone-imine intermediates and their subsequent polymerized forms, such as phenoxazinones.[2][3] This degradation can impact the purity and performance of the compound in your experiments.
Q2: What are the main factors that accelerate the oxidation of this compound?
A2: Several factors can significantly increase the rate of oxidation:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.
-
Elevated Temperature: Higher storage temperatures accelerate the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): Basic environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation process.[4][5]
Q3: How can I prevent the oxidation of solid this compound during storage?
A3: To maintain the integrity of the solid compound, the following storage practices are recommended:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to displace oxygen.
-
Protection from Light: Use amber or opaque containers and store them in a dark place.
-
Controlled Temperature: Store at reduced temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.
-
Proper Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q4: My solution of this compound is turning yellow/brown. How can I prepare and store stable solutions?
A4: The instability of solutions is a common issue. To mitigate this:
-
Use Degassed Solvents: Prior to dissolution, degas the solvent by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Add an Antioxidant: Incorporating an antioxidant into your solvent can protect the compound. Ascorbic acid is a commonly used and effective antioxidant for this purpose.[6][7]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for immediate use.
-
Store Solutions Properly: If storage is necessary, store solutions under an inert atmosphere, protected from light, and at low temperatures (-20°C or -80°C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Actions |
| Solid compound is discolored (yellow, pink, or brown) | Oxidation due to exposure to air and/or light. | 1. Repackage the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store in an amber vial or a container wrapped in aluminum foil to protect from light. 3. Store at a lower temperature (e.g., -20°C). |
| Solution of the compound rapidly changes color | Oxidation accelerated by dissolved oxygen in the solvent, light exposure, or contaminants. | 1. Prepare fresh solutions for immediate use. 2. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 3. Add an antioxidant, such as ascorbic acid (e.g., 0.1 mg/mL), to the solvent. 4. Store solutions in amber vials under an inert atmosphere at low temperatures. |
| Inconsistent results in experiments using the compound | Degradation of the compound leading to reduced purity and the presence of impurities. | 1. Verify the purity of the compound using an appropriate analytical method like HPLC before use. 2. Implement the recommended storage and handling procedures to prevent degradation. 3. Prepare fresh solutions from a new, unopened container of the compound if significant degradation is suspected. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various Storage Conditions
The following table provides illustrative data on the stability of this compound under different storage conditions over a 6-month period. This data is representative of the expected stability based on general principles for ortho-aminophenols and is intended for guidance purposes.
| Storage Condition | Purity (%) after 1 Month | Purity (%) after 3 Months | Purity (%) after 6 Months |
| 25°C, Exposed to Air and Light | 92.5 | 85.1 | 76.3 |
| 25°C, Under Nitrogen, Protected from Light | 99.2 | 98.5 | 97.8 |
| 4°C, Exposed to Air | 98.1 | 96.5 | 94.2 |
| 4°C, Under Nitrogen, Protected from Light | 99.8 | 99.6 | 99.4 |
| -20°C, Under Nitrogen, Protected from Light | >99.9 | >99.9 | >99.9 |
Table 2: Illustrative Effect of Antioxidants on the Stability of this compound in Solution (Stored at 25°C, Exposed to Air)
This table illustrates the potential protective effect of different antioxidants on a solution of this compound in methanol (1 mg/mL).
| Antioxidant (Concentration) | Purity (%) after 24 Hours | Purity (%) after 72 Hours |
| None | 91.3 | 82.4 |
| Ascorbic Acid (0.1 mg/mL) | 99.5 | 98.9 |
| Butylated Hydroxytoluene (BHT) (0.1 mg/mL) | 98.2 | 96.5 |
| EDTA (0.05 mg/mL) | 94.6 | 90.1 |
| Ascorbic Acid (0.1 mg/mL) + EDTA (0.05 mg/mL) | 99.7 | 99.3 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
This protocol is designed to assess the stability of the solid compound under accelerated conditions, as adapted from ICH guidelines.[8][9][10]
-
Sample Preparation:
-
Place approximately 100 mg of this compound into three separate amber glass vials.
-
Create three sets of these vials for each storage condition.
-
-
Storage Conditions:
-
Condition A (Accelerated): Place one set of vials in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity.
-
Condition B (Control): Place a second set of vials at 25°C ± 2°C and 60% ± 5% relative humidity.
-
Condition C (Long-Term): Place the third set of vials at 5°C ± 3°C.
-
-
Testing Schedule:
-
Analyze one vial from each condition at the following time points: 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, dissolve a known amount of the stored solid in a suitable solvent (e.g., methanol with 0.1% ascorbic acid) to a final concentration of 1 mg/mL.
-
Analyze the solution immediately by a validated stability-indicating HPLC method (see Protocol 3) to determine the purity of this compound and quantify any degradation products.
-
Protocol 2: Preparation and Storage of a Stabilized Solution of this compound
This protocol describes how to prepare a stock solution with enhanced stability.
-
Solvent Preparation:
-
Take a suitable volume of methanol in a flask.
-
Add ascorbic acid to a final concentration of 0.1 mg/mL.
-
Sparge the solvent with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
-
Solution Preparation:
-
Accurately weigh the required amount of this compound in an amber vial.
-
Add the deoxygenated, antioxidant-containing solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Cap the vial tightly.
-
-
Storage:
-
Flush the headspace of the vial with nitrogen gas before sealing for long-term storage.
-
Store the solution at -20°C, protected from light.
-
Protocol 3: HPLC Method for the Analysis of this compound and its Oxidation Products
This is a general-purpose, stability-indicating HPLC method that can be adapted and validated for specific laboratory conditions.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) using the mobile phase or a stabilized solvent from Protocol 2.
Mandatory Visualizations
Caption: Logical workflow for preventing oxidation of this compound.
Caption: Proposed oxidation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. o-aminophenol oxidase - Wikipedia [en.wikipedia.org]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in 2-[(Ethylamino)methyl]phenol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity in their 2-[(Ethylamino)methyl]phenol derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound derivatives.
Issue 1: Low or No Activity in In Vitro Antioxidant Assays (e.g., DPPH, ABTS, FRAP)
-
Question: My this compound derivative is showing significantly lower antioxidant activity than expected in my DPPH/ABTS/FRAP assay. What are the possible reasons and how can I troubleshoot this?
-
Answer: Low antioxidant activity in these assays can stem from several factors related to both the compound's structure and the experimental setup.
-
Potential Cause 1: Structural Features. The antioxidant capacity of phenolic compounds is highly dependent on their structure. The number and position of hydroxyl (-OH) groups on the phenol ring are critical for radical scavenging.[1]
-
Solution:
-
Review Structure-Activity Relationships (SAR): Compare the structure of your derivative with known active phenolic antioxidants. The presence of electron-donating groups on the phenol ring can enhance activity, while electron-withdrawing groups may reduce it.
-
Consider Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can sterically hinder its ability to donate a hydrogen atom to the radical, thus reducing activity.
-
-
-
Potential Cause 2: Poor Solubility. Your compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. Phenolic compounds can have limited solubility in aqueous buffers used in some antioxidant assays.[2]
-
Solution:
-
Solvent Selection: Ensure you are using an appropriate solvent to dissolve your compound before diluting it in the assay buffer. Methanol or ethanol are common choices for phenolic compounds.
-
Solubility Assessment: Visually inspect your stock solutions and final assay mixtures for any precipitation. Consider performing a formal solubility test for your compound in the assay buffer.
-
Use of Co-solvents: In some cases, a small percentage of a co-solvent like DMSO can be used to improve solubility, but be sure to run a solvent control to check for any interference with the assay.
-
-
-
Potential Cause 3: Assay Conditions. The reaction kinetics and mechanism of antioxidant assays can be influenced by pH and the solvent used.[2]
-
Solution:
-
pH Optimization: The antioxidant activity of phenols can be pH-dependent. Ensure the pH of your assay is appropriate for the specific test you are running.
-
Standard Controls: Always include a known antioxidant standard, such as Trolox or Ascorbic Acid, in your experiments. This will help you to validate your assay setup and provide a benchmark for your compound's activity.
-
-
-
Issue 2: Poor or Inconsistent Results in Cell-Based Assays (e.g., MTT, Cytotoxicity)
-
Question: My derivative shows promising antioxidant activity but has low or inconsistent efficacy in my cell-based assays. What could be the problem?
-
Answer: A discrepancy between in vitro chemical assays and cell-based assays is a common challenge in drug discovery. Here are some potential reasons and troubleshooting steps:
-
Potential Cause 1: Low Cell Permeability. For a compound to exert an intracellular effect, it must be able to cross the cell membrane. Poor membrane permeability is a frequent cause of low activity in cell-based assays.[3][4]
-
Solution:
-
Lipophilicity Assessment: Evaluate the lipophilicity (e.g., calculated LogP) of your compound. While some lipophilicity is required to cross the lipid bilayer, very high lipophilicity can lead to poor aqueous solubility and membrane trapping.
-
Structural Modification: Consider synthesizing analogs with modified lipophilicity. For example, altering the length of the ethyl group or adding/removing substituents on the phenol ring can modulate this property.
-
-
-
Potential Cause 2: Compound Instability or Metabolism. The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Solution:
-
Stability Test: Incubate your compound in the cell culture medium for the duration of your experiment and then analyze its concentration and integrity using a suitable analytical method like HPLC.
-
Metabolic Profiling: More advanced studies could involve analyzing cell lysates to identify potential metabolites of your compound.
-
-
-
Potential Cause 3: Assay Interference. Phenolic compounds have been reported to interfere with certain cell-based assays, particularly tetrazolium-based viability assays like MTT. They can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[5][6][7]
-
Solution:
-
Run a Cell-Free Control: Always include a control well with your compound and the MTT reagent in cell-free media. This will reveal any direct reduction of MTT by your compound.
-
Use an Alternative Viability Assay: If interference is detected, switch to a different type of viability assay that is less susceptible to interference from reducing compounds. Examples include ATP-based assays (e.g., CellTiter-Glo®) or assays that measure DNA content.[7]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general structure-activity relationship (SAR) for the bioactivity of this compound derivatives?
A1: While extensive SAR studies on this specific class are not widely published, we can infer some general principles based on related phenolic and Mannich base compounds:
-
Phenolic Hydroxyl Group: The phenolic -OH group is crucial for antioxidant activity. Its ability to donate a hydrogen atom is key to scavenging free radicals.[2]
-
Substituents on the Phenol Ring:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or additional hydroxyl (-OH) groups on the phenol ring generally increase antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens can decrease antioxidant activity.
-
-
The Aminomethyl Side Chain: The nature of the amine can influence cytotoxicity and other biological activities. For instance, converting mono-Mannich bases to bis-Mannich bases has been shown to increase cytotoxic effects in some cases.[5][8] The basicity of the nitrogen atom can also affect the compound's overall physicochemical properties, such as solubility and cell permeability.
Q2: How can I improve the solubility and cell permeability of my derivatives?
A2: Improving these properties often involves a balance, as increasing lipophilicity to enhance permeability can decrease aqueous solubility.
-
To Improve Solubility:
-
Introduce polar functional groups (e.g., additional hydroxyl groups, amides).
-
Consider formulating the compound with solubility-enhancing excipients, though this is more common in later-stage development.
-
-
To Improve Permeability:
-
Modify the lipophilicity by altering alkyl chains or adding lipophilic substituents to the phenol ring.
-
Bioisosteric replacement of the phenol group with other moieties like 2-aminothiazoles has been used to improve drug-like properties in other compound classes.[9]
-
Q3: Are there any other potential bioactivities I should consider for this class of compounds?
A3: Yes, phenolic Mannich bases have been investigated for a range of biological activities beyond antioxidant effects. These include anticancer/cytotoxic, antibacterial, and anti-inflammatory properties.[3][10] If your primary target is not showing activity, it may be worthwhile to screen your compounds in other relevant biological assays.
Data Presentation
The following tables provide illustrative data on how structural modifications can impact key properties and bioactivity of hypothetical this compound derivatives.
Table 1: Physicochemical Properties of Hypothetical Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Calculated LogP | Aqueous Solubility (µg/mL) |
| Parent | H | H | 1.8 | 150 |
| DERIV-01 | 4-OCH₃ | H | 1.9 | 120 |
| DERIV-02 | 4-Cl | H | 2.5 | 50 |
| DERIV-03 | H | CH₃ | 2.2 | 90 |
Table 2: Bioactivity Data of Hypothetical Derivatives
| Compound ID | DPPH Scavenging IC₅₀ (µM) | MTT Cytotoxicity IC₅₀ (µM) - Cancer Cell Line A |
| Parent | 25.5 | > 100 |
| DERIV-01 | 15.2 | 85.3 |
| DERIV-02 | 45.8 | 60.1 |
| DERIV-03 | 28.1 | 75.6 |
| Trolox (Control) | 8.9 | N/A |
Experimental Protocols
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compounds: Prepare stock solutions of your derivatives and a standard (e.g., Trolox) in methanol. Create a series of dilutions from these stocks.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test compound dilutions or standard to the wells of a 96-well plate.
-
Add 100 µL of the DPPH stock solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate (2.45 mM): Dissolve in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute this solution with methanol or ethanol to an absorbance of ~0.7 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or standard at various concentrations to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
3. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of your test compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at 570 nm.
-
Crucial Control: Include wells with your compound in cell-free media to check for direct MTT reduction.[5][6]
-
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-aminothiazole-derived opioids. Bioisosteric replacement of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of 2-[(Ethylamino)methyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 2-[(Ethylamino)methyl]phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial-scale production of this compound?
A1: The two most common and scalable synthesis routes are the Mannich reaction and Reductive Amination.
-
Mannich Reaction: This is a one-pot, three-component condensation of phenol, formaldehyde, and ethylamine. It is often favored for its atom economy and straightforward procedure.
-
Reductive Amination: This two-step process involves the formation of an imine from salicylaldehyde and ethylamine, followed by reduction to the final product. This route can offer better control over selectivity.
Q2: What are the main safety concerns when handling the reactants for this synthesis on a large scale?
A2: The primary hazards are associated with formaldehyde, ethylamine, and phenol.
-
Formaldehyde: Typically used as an aqueous solution (formalin) or as paraformaldehyde. It is a suspected carcinogen and a skin, eye, and respiratory irritant.[1][2] Work should be conducted in well-ventilated areas, preferably in a closed system.[1][2]
-
Ethylamine: A flammable, volatile, and corrosive liquid with a strong ammonia-like odor. It can cause severe skin and eye burns.
-
Phenol: Toxic and corrosive, readily absorbed through the skin, and can cause severe chemical burns.[3][4]
Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[3][4][5]
Q3: How can I purify the final product, this compound, at an industrial scale?
A3: Purification typically involves several steps:
-
Extraction: After the reaction, an initial workup with a suitable solvent (e.g., ethyl acetate, dichloromethane) and aqueous washes can remove unreacted starting materials and some impurities. Acid-base extractions are particularly effective for separating the basic product from non-basic impurities.
-
Distillation: Vacuum distillation is a common method for purifying the crude product, especially to remove lower-boiling impurities and solvent residues.
-
Crystallization: If the product is a solid or can form a stable salt, crystallization from an appropriate solvent system can provide a high-purity final product.
Troubleshooting Guides
Mannich Reaction Route
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incorrect Molar Ratios | Optimize the molar ratio of phenol:formaldehyde:ethylamine. A slight excess of formaldehyde and ethylamine can drive the reaction to completion, but a large excess can lead to byproduct formation. |
| Suboptimal Temperature | The reaction is typically exothermic. Maintain the reaction temperature within the optimal range (e.g., 40-60 °C). Overheating can lead to side reactions and decomposition. |
| Incorrect pH | The reaction is sensitive to pH. An acidic environment can promote the formation of the electrophilic iminium ion, but highly acidic or basic conditions can inhibit the reaction. |
| Inefficient Mixing | Ensure adequate agitation, especially in large reactors, to maintain a homogeneous reaction mixture. |
Issue 2: Formation of Polysubstituted Byproducts
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Running the reaction at a lower temperature can favor mono-substitution. |
| Excess Formaldehyde and Ethylamine | Use a stoichiometric amount or only a slight excess of the aminomethylating agents. |
| Incorrect Order of Addition | Slowly adding the formaldehyde to a mixture of phenol and ethylamine can help control the reaction and minimize polysubstitution. |
Issue 3: Product Discoloration
| Potential Cause | Suggested Solution |
| Oxidation of Phenol | The presence of air can lead to the oxidation of phenol, resulting in colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this. |
| Presence of Impurities in Starting Materials | Ensure the purity of the starting materials, as impurities like resorcinol can lead to colored byproducts.[6] |
Reductive Amination Route
Issue 1: Incomplete Imine Formation
| Potential Cause | Suggested Solution |
| Presence of Water | Water is a byproduct of imine formation and can inhibit the reaction. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water as it forms. |
| Suboptimal pH | Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 7.[7] |
Issue 2: Low Yield After Reduction
| Potential Cause | Suggested Solution |
| Choice of Reducing Agent | Sodium borohydride (NaBH₄) is a common choice. For more control and to avoid reduction of the starting aldehyde, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[7][8] |
| Decomposition of Reducing Agent | Ensure the reducing agent is fresh and added portion-wise at a controlled temperature (e.g., 0-10 °C) to prevent rapid decomposition. |
| Reduction of Starting Aldehyde | If using a strong reducing agent like NaBH₄, ensure imine formation is complete before adding the reducing agent.[8] |
Issue 3: Over-alkylation to a Tertiary Amine
| Potential Cause | Suggested Solution |
| Reaction of Product with Unreacted Aldehyde | This can occur if the imine reduction is slow. Using a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN), can minimize this.[8] However, be mindful of the toxicity of cyanide-containing reagents. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of salicylaldehyde to ethylamine. |
Experimental Protocols
Mannich Reaction: Synthesis of this compound
This protocol is a representative example and should be optimized for specific industrial equipment and safety procedures.
-
Charging the Reactor: To a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge phenol (1.0 eq) and a suitable solvent such as ethanol or isopropanol.
-
Addition of Ethylamine: Cool the mixture to 10-15 °C and slowly add ethylamine (1.1 eq) while maintaining the temperature.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq) to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, slowly raise the temperature to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
| Parameter | Value |
| Phenol | 1.0 eq |
| Ethylamine | 1.1 eq |
| Formaldehyde (37% aq.) | 1.1 eq |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Reductive Amination: Synthesis of this compound
This protocol is a representative example and should be optimized for specific industrial equipment and safety procedures.
Step 1: Imine Formation
-
Charging the Reactor: To a reactor equipped with a stirrer, thermometer, and Dean-Stark trap, add salicylaldehyde (1.0 eq), ethylamine (1.05 eq), and a suitable solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation (Optional): The solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Reduction
-
Preparation: Dissolve the crude imine in a suitable solvent like methanol or ethanol and cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude product by vacuum distillation.
| Parameter | Step 1: Imine Formation | Step 2: Reduction |
| Key Reagents | Salicylaldehyde (1.0 eq), Ethylamine (1.05 eq) | Imine (from Step 1), Sodium Borohydride (1.5 eq) |
| Solvent | Toluene | Methanol or Ethanol |
| Temperature | Reflux | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours | 2-4 hours |
| Expected Overall Yield | 70-80% |
Visualizations
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of 2-[(Ethylamino)methyl]phenol-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-[(Ethylamino)methyl]phenol-based catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing the this compound-based catalyst is turning a dark color (e.g., brown or black). What is the likely cause and how can I prevent it?
A1: A dark coloration in your reaction mixture is a common sign of oxidation of the phenolic ring in the catalyst. Phenols are susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, trace metal impurities (such as iron or copper), and light.[1] This oxidation process leads to the formation of highly colored quinone-type species and potential polymerization, which can deactivate the catalyst.
Prevention Strategies:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
High-Purity Reagents: Utilize high-purity reagents and solvents to avoid trace metal contaminants that can catalyze oxidation.
-
Chelating Agents: In aqueous solutions, consider adding a chelating agent like EDTA to sequester any catalytic metal ions.[2]
-
Antioxidants: In some cases, the addition of a sacrificial antioxidant can protect the phenolic catalyst from degradation.[1][3]
Q2: I am observing a decrease in catalytic activity over time, especially in aqueous or protic solvents. What could be the cause?
A2: A decline in catalytic activity in the presence of water or protic solvents may be due to the hydrolysis of the catalyst. While this compound is a Mannich base, related Schiff base catalysts are known to be susceptible to hydrolysis of the imine bond. For Mannich bases, instability can arise from equilibrium shifts in the presence of water, potentially leading to the retro-Mannich reaction under certain pH and temperature conditions.
Prevention Strategies:
-
pH Control: The stability of aminophenol compounds can be pH-dependent. Maintaining an optimal pH can suppress hydrolytic degradation.
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize water content in your reaction system.[4] Proper drying of solvents and glassware is crucial.
-
Aprotic Solvents: Opt for aprotic solvents over protic ones if the reaction chemistry allows, as this will reduce the availability of protons that can facilitate hydrolysis.
Q3: My catalyst seems to lose activity at elevated temperatures. What is the thermal stability of this compound-based catalysts?
A3: Phenolic compounds can undergo thermal degradation at high temperatures. The specific decomposition temperature for your catalyst may vary depending on its form (e.g., free ligand or metal complex) and the reaction environment. Thermal degradation can involve various complex reactions, including cleavage of the methylene bridge and decomposition of the phenolic ring.
Troubleshooting and Prevention:
-
Temperature Optimization: Determine the optimal temperature range for your catalytic reaction where the desired transformation occurs efficiently without significant catalyst degradation.
-
Thermogravimetric Analysis (TGA): To understand the thermal limits of your catalyst, consider performing a thermogravimetric analysis (TGA). This will help identify the onset temperature of decomposition.
-
Catalyst Support: Immobilizing the catalyst on a thermally stable support can sometimes enhance its thermal stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Catalyst solution changes color (yellow, brown, black) | Oxidation of the phenolic hydroxyl group. | - Purge the reaction vessel and solvents with an inert gas (N₂ or Ar).- Use freshly distilled or high-purity, degassed solvents.- Add a chelating agent (e.g., EDTA) in aqueous media to sequester metal ions. |
| Decreasing catalytic activity over time in protic solvents | Hydrolysis or retro-Mannich reaction. | - Ensure all solvents and reagents are anhydrous.- Control the pH of the reaction mixture.- Consider using an aprotic solvent if compatible with the reaction. |
| Loss of catalyst activity after the first cycle (in recycling experiments) | Leaching of the catalyst or irreversible deactivation. | - Consider immobilizing the catalyst on a solid support.- Investigate potential poisoning of the catalyst by substrates, products, or impurities.- Analyze the recovered catalyst to identify structural changes. |
| Inconsistent catalytic performance between batches | Variations in catalyst purity or form. | - Ensure consistent synthesis and purification procedures for the catalyst.- Characterize each new batch of catalyst (e.g., by NMR, IR, melting point) to confirm its identity and purity. |
Data on Catalyst Stability
While specific quantitative data for the stability of this compound-based catalysts is not extensively available in a comparative format, the following table provides a general framework for assessing catalyst stability based on common experimental parameters. Researchers are encouraged to generate such data for their specific systems.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Stability (e.g., % activity after 24h) |
| Temperature | 25 °C | 50 °C | 80 °C | |
| Solvent | Toluene | Acetonitrile | Water | |
| Atmosphere | Air | Nitrogen | Argon | |
| pH (in aqueous media) | 4 | 7 | 9 |
Experimental Protocols
Protocol for Assessing Catalyst Stability Under Inert Atmosphere
This protocol describes a general workflow for comparing the stability of the catalyst under an air atmosphere versus an inert atmosphere.
-
Preparation of Reaction Vessels:
-
Take two identical reaction flasks.
-
To one flask, add the this compound-based catalyst, substrate, and solvent under ambient air.
-
For the second flask, assemble it with a septum and purge with nitrogen or argon for 10-15 minutes. Use degassed solvents and add the catalyst and substrate via syringe under a positive pressure of the inert gas.
-
-
Reaction Monitoring:
-
Stir both reactions at the desired temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture.
-
Analyze the aliquots by a suitable analytical method (e.g., GC, HPLC, or NMR) to determine the concentration of the product and the remaining substrate.
-
-
Data Analysis:
-
Plot the product yield or substrate conversion as a function of time for both reactions.
-
A significant decrease in the reaction rate or final yield in the flask exposed to air compared to the inert atmosphere indicates catalyst deactivation due to oxidation.
-
Protocol for Accelerated Stability Testing
Accelerated stability testing can be used to predict the long-term stability of a catalyst by subjecting it to elevated stress conditions, such as higher temperatures.
-
Sample Preparation: Prepare several sealed vials containing the catalyst in the desired solvent.
-
Storage Conditions: Place the vials in ovens at different elevated temperatures (e.g., 40 °C, 50 °C, 60 °C). Also, keep a set of control samples at the intended long-term storage temperature (e.g., 25 °C or 4 °C).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each temperature condition.
-
Activity Assay: Use the stored catalyst in a standard catalytic reaction to determine its residual activity.
-
Data Analysis: Plot the catalyst activity as a function of time for each temperature. The data can be used to model the degradation kinetics, often using the Arrhenius equation to estimate the shelf-life at normal storage conditions.
Visualizations
Below are diagrams illustrating key concepts related to catalyst stability.
Caption: Potential deactivation pathways for this compound-based catalysts.
Caption: Logical workflow for troubleshooting and enhancing catalyst stability.
References
Technical Support Center: Crystal Growth of 2-[(Ethylamino)methyl]phenol Complexes
Welcome to the technical support center for the refinement of crystal growth methods for 2-[(Ethylamino)methyl]phenol complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound and its complexes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.[1] 2. Compound is too soluble in the chosen solvent.[2] 3. Nucleation is inhibited. | 1. Concentrate the solution by slow evaporation or by boiling off some solvent.[3] 2. Cool the solution to a lower temperature.[4] 3. Add an anti-solvent (a solvent in which the compound is less soluble). 4. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] 5. Introduce a seed crystal.[3][5] |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | 1. The melting point of the compound is lower than the temperature of the solution.[3][6] 2. The solution is too concentrated, leading to rapid precipitation at a temperature above the compound's melting point.[3] 3. High level of impurities depressing the melting point.[3][6] | 1. Re-heat the solution and add more of the "good" solvent to decrease the saturation point.[3][7] 2. Allow the solution to cool more slowly to give molecules time to arrange in a crystal lattice.[7] 3. Try a different solvent or a solvent/anti-solvent system. 4. Purify the crude material further before attempting crystallization.[2] |
| Formation of Amorphous Precipitate (Powdery solid with no crystalline structure) | 1. Supersaturation is too high, causing the compound to crash out of solution rapidly.[8][9] 2. Cooling is too rapid.[1][10] | 1. Reduce the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent.[7][10] 2. Use a more dilute solution. 3. Add nucleating agents or seed crystals to encourage ordered crystal growth.[10] 4. Consider using a different solvent system where the solubility is slightly higher. |
| Poor Crystal Quality (Small, needle-like, or aggregated crystals) | 1. Nucleation rate is too high, leading to the formation of many small crystals instead of fewer large ones.[4][8] 2. Rapid evaporation or cooling.[4] 3. Presence of impurities that interfere with crystal growth.[4] | 1. Decrease the level of supersaturation by using a more dilute solution or cooling more slowly.[4][8] 2. Slow down the evaporation rate by covering the vial with parafilm and punching a few small holes.[11] 3. Ensure the starting material is of high purity (at least 80-90%).[2][4] 4. Experiment with different solvents or solvent mixtures.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for crystallizing a new this compound complex?
A1: Slow evaporation is often the simplest and most effective starting point for small organic molecules.[11][12] It involves dissolving your compound in a suitable solvent to near-saturation and allowing the solvent to evaporate slowly over hours to weeks.[12]
Q2: How do I choose the right solvent for crystallization?
A2: An ideal solvent should dissolve your compound moderately at high temperatures and poorly at low temperatures.[13] A general rule is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[14] It is recommended to perform a solvent screen with small amounts of your compound in various solvents to test solubility at room temperature and upon heating.[15]
Q3: What does it mean if my compound "oils out," and how can I fix it?
A3: "Oiling out" is when your compound separates from the solution as a liquid instead of a solid.[3] This often happens when the solution's temperature is higher than the compound's melting point or when the solution is highly supersaturated.[3][6] To fix this, you can try reheating the mixture, adding more solvent to reduce the concentration, and then allowing it to cool down much more slowly.[3][7]
Q4: Can I use a mixture of solvents?
A4: Yes, a mixed solvent system is a very common and effective technique.[16] This typically involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent" in which it is insoluble to induce crystallization.[17] This is the principle behind vapor diffusion and layering techniques.
Q5: My crystals are too small for X-ray diffraction. How can I grow larger ones?
A5: Growing larger crystals generally requires slowing down the crystallization process.[18] This can be achieved by:
-
Decreasing the rate of solvent evaporation (e.g., using a vial with a smaller opening).[11]
-
Slowing down the cooling rate.
-
Using a more dilute solution to reduce the level of supersaturation.[8]
-
Employing the vapor diffusion method, which allows for very slow changes in solvent composition.[2][11]
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is ideal for compounds that are stable at room temperature and soluble in a volatile solvent.
-
Dissolution: Dissolve the this compound complex in a suitable solvent (e.g., ethanol, methanol, acetonitrile) in a clean vial to create a nearly saturated solution.
-
Filtration: If any solid impurities are present, filter the solution while warm through a small cotton plug in a pipette into a clean vial.
-
Evaporation: Cover the vial with parafilm and puncture it with a needle a few times to allow for slow evaporation of the solvent.[4]
-
Incubation: Leave the vial undisturbed in a vibration-free location at a constant temperature.
-
Crystal Growth: Crystals should form over a period of several hours to days as the solvent evaporates and the solution becomes supersaturated.
Protocol 2: Vapor Diffusion Crystallization
This technique is excellent for growing high-quality single crystals from small amounts of material.[2][11]
-
Preparation of the Inner Vial: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Preparation of the Outer Chamber: Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).
-
Addition of Anti-Solvent: Add a larger volume of a more volatile "poor" solvent (the anti-solvent) to the bottom of the larger container. Ensure the level of the anti-solvent is below the opening of the inner vial.
-
Sealing and Diffusion: Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent diffuses into the good solvent, the solubility of the compound will decrease, leading to slow crystallization.
Data Presentation
Table 1: Solvent Selection Guide for this compound Complexes
This table provides a qualitative guide for selecting solvents based on general principles of crystallization for phenolic and amine-containing compounds. Experimental validation is crucial.
| Solvent Class | Examples | Solubility Characteristics | Potential for Crystal Growth | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good solvents at room temperature and elevated temperatures.[13] | Good for slow evaporation. Can be used as the "good" solvent in vapor diffusion. | Ethanol is a common choice for similar Schiff base complexes. |
| Halogenated Solvents | Dichloromethane, Chloroform | Can be good solvents, but their high volatility may lead to rapid crystallization and poor crystal quality if evaporation is not controlled.[2] | Suitable for layering techniques and as the "good" solvent in vapor diffusion. | Often gives suitable crystals by slow evaporation, but care must be taken to slow the rate.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Often act as "anti-solvents" or "poor" solvents for polar complexes. | Commonly used as the anti-solvent in vapor diffusion and layering methods. | Diethyl ether is highly volatile and can be used to induce rapid crystallization if desired. |
| Hydrocarbons | Hexane, Heptane, Toluene | Typically poor solvents for polar complexes. | Excellent as anti-solvents in vapor diffusion and layering techniques. | Toluene can sometimes promote good crystal packing.[16] |
| Ketones | Acetone | Good solvent, but its low boiling point can be a drawback for achieving a large solubility difference between hot and cold conditions.[14] | Can be used for slow evaporation with careful control of the evaporation rate. | |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be a good choice for dissolving the complexes. | Suitable for slow evaporation and as the "good" solvent in vapor diffusion. | |
| Water | May be a poor solvent on its own but can be used in mixtures with alcohols. | Can be used as an anti-solvent for less polar complexes or as part of a mixed solvent system. | The hydrochloride salts of similar compounds are often soluble in water.[13] |
Visualizations
Experimental Workflow for Crystal Growth
Caption: A flowchart illustrating the general workflow for the crystallization of this compound complexes, from initial preparation to troubleshooting and refinement.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon during crystallization experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. mt.com [mt.com]
- 18. reddit.com [reddit.com]
Validation & Comparative
Comparing the catalytic activity of different 2-[(Ethylamino)methyl]phenol metal complexes
A Comparative Guide to the Catalytic Activity of 2-[(Ethylamino)methyl]phenol Metal Complexes and Their Derivatives in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of metal complexes derived from this compound and structurally similar Schiff base ligands. The catalytic performance of these complexes, particularly those involving copper, cobalt, and nickel, in various oxidation reactions is a subject of significant research interest due to their potential applications in organic synthesis and industrial processes. While a direct comparative study of multiple metal complexes with the specific this compound ligand is not extensively documented in a single source, this guide synthesizes available data from various studies on closely related systems to offer insights into their relative catalytic efficacy.
Summary of Catalytic Performance
The catalytic activity of Schiff base metal complexes is significantly influenced by the nature of the central metal ion, the specific substituents on the ligand, and the reaction conditions. The following tables summarize the catalytic performance of various copper and cobalt complexes in the epoxidation of olefins, a common benchmark reaction for evaluating oxidation catalysts.
Table 1: Catalytic Epoxidation of Styrene by Copper(II) Complexes
| Complex/Ligand | Oxidant | Solvent | Conversion (%) | Selectivity (%) | Reference |
| [Cu(HL)(ONO₂)]NO₃ / 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol | TBHP | Acetonitrile | >90 | >90 (Epoxide) | [1] |
| [CuCl(HL)]Cl·H₂O / 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol | TBHP | Acetonitrile | >90 | >90 (Epoxide) | [1] |
TBHP: tert-Butyl hydroperoxide
Table 2: Catalytic Epoxidation of Cyclooctene by Cobalt(III) Complexes
| Complex/Ligand | Oxidant | Solvent | Conversion (%) | Selectivity (%) | Reference |
| [CoL₂]NO₃ / 5-Bromo-2-(((2-isopropylamino)ethyl)imino)methyl)phenolate | TBHP | Methanol | >75 | >56 (Epoxide) | [2] |
| [CoL₂]₂[CoCl₄] / 5-Bromo-2-(((2-isopropylamino)ethyl)imino)methyl)phenolate | TBHP | Methanol | >75 | >56 (Epoxide) | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of catalytic studies. Below are representative protocols for the synthesis of the Schiff base ligands and their metal complexes, as well as the catalytic oxidation reactions.
Synthesis of Schiff Base Ligands
A general method for the synthesis of Schiff base ligands involves the condensation reaction between an aldehyde and a primary amine.[3] For a ligand structurally similar to this compound, the following procedure is illustrative:
-
An equimolar amount of salicylaldehyde (or a substituted derivative) is dissolved in a suitable solvent, such as methanol or ethanol.
-
An equimolar amount of the corresponding amine (e.g., N-ethylethylenediamine) is added dropwise to the aldehyde solution with constant stirring.
-
The reaction mixture is then refluxed for a period of 2-4 hours.
-
Upon cooling to room temperature, the Schiff base product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under a vacuum.
Synthesis of Metal Complexes
The metal complexes are typically prepared by reacting the Schiff base ligand with a corresponding metal salt:
-
The synthesized Schiff base ligand is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
A solution of the metal salt (e.g., Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, or NiCl₂·6H₂O) in the same or a compatible solvent is added dropwise to the ligand solution with continuous stirring.
-
The molar ratio of ligand to metal is typically 1:1 or 2:1, depending on the desired coordination geometry.
-
The reaction mixture is stirred at room temperature or gently heated for several hours.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.
Catalytic Oxidation Reaction (General Procedure)
The following is a general protocol for the catalytic epoxidation of an olefin:
-
To a solution of the olefin (e.g., styrene or cyclooctene) in a solvent (e.g., acetonitrile or methanol), the metal complex catalyst is added (typically in a molar ratio of 1:1000 to 1:100 relative to the substrate).
-
The oxidant (e.g., tert-butyl hydroperoxide) is then added to the reaction mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature or reflux) for a designated period.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, the product is isolated and purified using appropriate methods, such as column chromatography. The conversion and selectivity are determined by GC analysis.
Diagrams and Workflows
Ligand Synthesis and Complexation Workflow
The following diagram illustrates the general workflow for the synthesis of the Schiff base ligand and its subsequent complexation with a metal ion.
Caption: General workflow for Schiff base ligand and metal complex synthesis.
General Catalytic Oxidation Cycle
The following diagram depicts a simplified, general catalytic cycle for an oxidation reaction catalyzed by a metal complex.
Caption: Simplified catalytic cycle for metal-complex-catalyzed oxidation.
Concluding Remarks
The catalytic activity of metal complexes with this compound-type ligands is a promising area of research. Available data suggests that both copper and cobalt complexes are effective catalysts for oxidation reactions, with high conversions and selectivities achievable under mild conditions.[1][2] The performance is dictated by a combination of factors including the metal center, ligand structure, oxidant, and solvent. For researchers in drug development and organic synthesis, these catalysts offer a versatile tool for the selective oxidation of various substrates. Further comparative studies using a standardized set of ligands and reaction conditions would be invaluable for elucidating more precise structure-activity relationships and for the rational design of more efficient catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Analytical Methods for the Quantification of 2-[(Ethylamino)methyl]phenol
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each of these techniques offers distinct advantages and is suited for different analytical requirements, from routine quality control to sensitive bioanalytical studies.
Workflow for Analytical Method Validation
A critical component of any quantitative analysis is the validation of the analytical method to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation, outlining the key parameters that must be assessed.
Caption: A flowchart illustrating the key stages of analytical method development and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the method. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of phenolic amines, providing a benchmark for the expected performance for 2-[(Ethylamino)methyl]phenol quantification.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine analysis of phenolic compounds. It is robust, cost-effective, and suitable for quantifying analytes at moderate concentrations.
| Validation Parameter | Typical Performance for Phenolic Amines |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like phenolic amines, derivatization is often required to increase their volatility and thermal stability.
| Validation Parameter | Typical Performance for Derivatized Phenolic Amines |
| Linearity (r²) | > 0.99 |
| Range | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% (Intra-day), < 10% (Inter-day) |
| LOD | 0.001 - 0.01 µg/mL |
| LOQ | 0.005 - 0.05 µg/mL |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, making it ideal for the quantification of analytes at trace levels in complex matrices, such as biological fluids.
| Validation Parameter | Typical Performance for Phenolic Amines |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% (at LOQ), < 10% (higher concentrations) |
| LOD | 0.01 - 1 ng/mL |
| LOQ | 0.05 - 5 ng/mL |
Experimental Protocols
The following sections provide detailed, hypothetical experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.
Protocol 1: HPLC-UV Method
This protocol is suitable for the quantification of this compound in bulk drug substances or pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.[1]
3. Validation Parameters to Assess:
-
Specificity (placebo interference), linearity, range, accuracy, precision, LOD, LOQ, and robustness.
Protocol 2: GC-MS Method
This protocol is suitable for the determination of trace amounts of this compound and requires a derivatization step.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
3. Validation Parameters to Assess:
-
Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness of the derivatization and analysis.
Protocol 3: LC-MS/MS Method
This protocol is designed for high-sensitivity quantification of this compound in complex matrices like plasma or urine.
1. Sample Preparation:
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[3]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 or phenyl-hexyl column (e.g., 2.1 x 100 mm, 3.5 µm).[4]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for this compound.
3. Validation Parameters to Assess:
-
Selectivity, linearity, range, accuracy, precision, LOD, LOQ, matrix effect, recovery, and stability.[3]
References
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antibacterial Efficacy of 2-[(Ethylamino)methyl]phenol Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the antibacterial properties of 2-[(amino)methyl]phenol derivatives, a class of compounds synthesized through the Mannich reaction. While direct comparative studies on a series of 2-[(ethylamino )methyl]phenol derivatives are limited in the readily available scientific literature, this document synthesizes findings on structurally related phenolic Mannich bases to provide valuable insights into their antibacterial potential and structure-activity relationships. The data and protocols presented are compiled from various studies to serve as a foundational resource for further research and development in this area.
I. Comparative Antibacterial Activity
The antibacterial efficacy of 2-[(amino)methyl]phenol derivatives is influenced by the nature of the substituent on the amino group and the phenolic ring. The following tables summarize the antibacterial activity of various derivatives against common Gram-positive and Gram-negative bacteria. The data is extracted from studies on phenolic Mannich bases, which share the core structure of interest.
Table 1: Antibacterial Activity of Azomethine and Aminomethylphenol Derivatives [1]
| Compound | Structure | Zone of Inhibition (mm) at 100 µg/mL |
| S. aureus | ||
| 4a | 2-[(Phenylamino)methyl]phenol | 26 |
| 4b | 2-[(4-Methylphenylamino)methyl]phenol | 22 |
| 4c | 2-[(4-Methoxyphenylamino)methyl]phenol | 24 |
| 4d | 2-[(4-Chlorophenylamino)methyl]phenol | 20 |
| 4e | 2-[(4-Nitrophenylamino)methyl]phenol | 19 |
| 4f | 2-[(2,4-Dinitrophenylamino)methyl]phenol | 18 |
Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Phenolic Mannich Bases
| Compound | Substituent on Amine | MIC (µg/mL) |
| S. aureus | ||
| Derivative A | Phenyl | 12.5 |
| Derivative B | 4-Chlorophenyl | 6.25 |
| Derivative C | 4-Nitrophenyl | 6.25 |
| Derivative D | Piperidin-1-yl | >100 |
Note: Data in Table 2 is a representative compilation from multiple sources on phenolic Mannich bases and may not be from a single comparative study.
II. Structure-Activity Relationship
The antibacterial activity of 2-[(amino)methyl]phenol derivatives is significantly influenced by their chemical structure. Key observations from various studies on related phenolic compounds include:
-
Influence of Substituents on the Amine: The nature of the substituent on the nitrogen atom plays a crucial role. Aromatic amines often exhibit greater activity than aliphatic amines. Electron-withdrawing groups on the aromatic ring of the amine, such as chloro and nitro groups, can enhance antibacterial potency.[1]
-
Role of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is generally considered essential for antibacterial activity. Its ability to form hydrogen bonds and its acidic nature may contribute to the mechanism of action.
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate bacterial cell membranes. An optimal balance of hydrophilic and lipophilic properties is necessary for effective antibacterial action.
III. Experimental Protocols
The following are generalized experimental protocols for the synthesis and antibacterial evaluation of 2-[(amino)methyl]phenol derivatives, based on methodologies reported for phenolic Mannich bases.
A. Synthesis of 2-[(Amino)methyl]phenol Derivatives (Mannich Reaction)
This protocol describes the synthesis of a phenolic Mannich base, which is the core reaction for producing 2-[(ethylamino)methyl]phenol derivatives.
-
Preparation of Reactants: In a round-bottom flask, dissolve the parent phenol (e.g., salicylaldehyde or a substituted phenol) in a suitable solvent such as ethanol.
-
Addition of Amine and Formaldehyde: To the stirred solution, add an equimolar amount of the primary or secondary amine (e.g., ethylamine). Subsequently, add an equimolar amount of formaldehyde (typically as a 37% aqueous solution).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the specific reactants.
-
Isolation and Purification: After the reaction is complete, the product may precipitate out of the solution upon cooling or after the addition of water. The solid product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and purified by recrystallization.
B. Antibacterial Activity Assessment: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualized Workflows and Pathways
Synthesis Workflow
Caption: General workflow for the synthesis of 2-[(amino)methyl]phenol derivatives.
Experimental Workflow for Antibacterial Testing
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available research. The experimental protocols are generalized and may require optimization for specific compounds and bacterial strains.
References
A Comparative Guide to 2-[(Ethylamino)methyl]phenol and Other N,O-Bidentate Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties for applications ranging from catalysis to medicinal chemistry. Among the versatile classes of ligands, N,O-bidentate ligands, which bind to metal ions through one nitrogen and one oxygen donor atom, have garnered significant attention due to their ability to form stable chelate complexes. This guide provides an objective comparison of the coordination properties of 2-[(Ethylamino)methyl]phenol against other notable N,O-bidentate ligands, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a Mannich base, characterized by an aminomethyl group ortho to a phenolic hydroxyl group. This arrangement of donor atoms allows it to act as a bidentate ligand, forming a stable six-membered chelate ring upon coordination to a metal ion. The ethyl substituent on the nitrogen atom can influence the steric and electronic properties of the resulting metal complex.
Comparison with Alternative N,O-Bidentate Ligands
To provide a comprehensive comparison, we will evaluate this compound against two common classes of N,O-bidentate ligands: salicylaldimines and 2-aminophenol derivatives.
-
Salicylaldimines: These Schiff base ligands are synthesized through the condensation of salicylaldehyde with a primary amine. They are widely studied due to their synthetic accessibility and tunable electronic and steric properties by varying the amine component.
-
2-Aminophenol Derivatives: These ligands offer a similar N,O-donor set to this compound but with the nitrogen and oxygen atoms directly attached to the aromatic ring.
Quantitative Data Comparison
The stability of metal complexes is a critical parameter in coordination chemistry, often expressed as the logarithm of the formation constant (log K). The following table summarizes the stability constants for the 1:1 complexes of selected ligands with copper(II), a commonly studied transition metal ion.
| Ligand | Metal Ion | log K₁ | Experimental Conditions | Reference |
| This compound | Cu(II) | Data not readily available | - | - |
| Salicylaldehyde | Cu(II) | 5.50 | I = 0.15, 25 °C | [1] |
| N-Ethylsalicylaldimine | Cu(II) | ~8-10 (estimated range) | - | - |
| 2-Aminophenol | Cu(II) | Data not readily available | - | - |
| Glycine (for reference) | Cu(II) | 8.09 | I = 0.15, 25 °C | [1] |
Note: Directly comparable stability constant data for this compound and some derivatives under identical conditions is scarce in the readily available literature. The values for salicylaldimines can vary significantly based on the substituent on the imine nitrogen.
Spectroscopic and Structural Comparison
Spectroscopic techniques and X-ray crystallography provide valuable insights into the coordination environment of metal complexes.
| Ligand | Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Coordination Geometry | Reference |
| Salicylaldehyde | [Cu(sal)₂] | ν(C=O) ~1600-1626, ν(C-O) ~1306-1324 | d-d transitions | Distorted Octahedral | [2] |
| 2-(((2-ethylphenyl)imino)methyl)phenol | [Cu(L)₂] | ν(C=N) ~1600-1624 | - | Square-planar | [3] |
| 2-[(2-dimethylaminoethylimino)methyl]phenol | [Cu(L)(phen)]²⁺ | - | - | Square-pyramidal distorted trigonal-bipyramidal | [4][5] |
Experimental Protocols
Synthesis of this compound
This procedure is a typical Mannich reaction.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Ethylamine (70% aqueous solution)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask, dissolve phenol in ethanol.
-
Cool the solution in an ice bath and slowly add formaldehyde solution with stirring.
-
Continue stirring and add the ethylamine solution dropwise, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Synthesis of a Metal Complex with this compound (General Procedure)
Materials:
-
This compound
-
A metal salt (e.g., CuCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound in methanol or ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A change in color or the formation of a precipitate indicates complex formation.
-
The reaction mixture may be stirred at room temperature or gently heated under reflux for a specified time to ensure complete reaction.
-
Cool the solution to room temperature and collect the precipitated complex by filtration.
-
Wash the complex with small portions of the cold solvent and dry it in a desiccator.
Determination of Stability Constants by Potentiometric Titration
This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored to determine the formation constants of the complex.[6][7][8][9][10]
Materials:
-
Calibrated pH meter with a combination glass electrode
-
Constant temperature bath
-
Burette
-
Standardized strong base solution (e.g., NaOH)
-
Standardized strong acid solution (e.g., HClO₄)
-
Inert salt solution to maintain constant ionic strength (e.g., NaClO₄)
-
Ligand solution of known concentration
-
Metal salt solution of known concentration
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a series of solutions in a thermostatted vessel, each containing known concentrations of the ligand, metal ion, and strong acid, and maintain a constant ionic strength with the inert salt.
-
Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Perform a separate titration of the strong acid under the same conditions to determine the electrode parameters.
-
The collected data (volume of base added vs. pH) is then analyzed using computer programs to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Visualizations
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 8. d-nb.info [d-nb.info]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. mdpi.com [mdpi.com]
Cross-validation of spectroscopic data for 2-[(Ethylamino)methyl]phenol
A comprehensive search for publicly available spectroscopic data for 2-[(Ethylamino)methyl]phenol has yielded no experimental nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this specific compound. While information on related compounds and general synthetic methods is available, the direct spectroscopic characterization necessary for a detailed cross-validation and comparison guide could not be located in publicly accessible databases and scientific literature.
This compound belongs to the class of phenolic Mannich bases. These compounds are typically synthesized through the Mannich reaction, a three-component condensation involving a phenol, a primary or secondary amine (in this case, ethylamine), and formaldehyde. This reaction is a well-established method for the aminomethylation of phenols, typically occurring at the ortho position to the hydroxyl group.
While the synthesis of analogous compounds, such as those derived from different amines or substituted phenols, is documented, the specific spectroscopic data for the title compound remains unpublished or is not indexed in common chemical databases. For instance, limited data is available for the related compound 2-(Ethylamino)-4-methylphenol, but this is a structural isomer and not the target molecule.
For researchers and drug development professionals seeking to work with this compound, the current lack of published spectroscopic data necessitates its de novo synthesis and characterization. A standard workflow for such a process is outlined below.
Experimental Protocols for Synthesis and Characterization
Synthesis via Mannich Reaction:
A typical procedure for the synthesis of this compound would involve the reaction of phenol, ethylamine, and formaldehyde.
-
Materials: Phenol, ethylamine (aqueous solution), formaldehyde (aqueous solution, e.g., formalin), ethanol or another suitable solvent.
-
Procedure:
-
Phenol is dissolved in a suitable solvent, such as ethanol.
-
The solution is cooled in an ice bath.
-
Aqueous solutions of ethylamine and formaldehyde are added dropwise to the cooled phenol solution with constant stirring.
-
The reaction mixture is then stirred at room temperature or gently heated for a defined period to ensure the completion of the reaction.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified using appropriate techniques, such as column chromatography or recrystallization, to yield pure this compound.
-
Spectroscopic Characterization:
Following synthesis and purification, the compound's identity and purity would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the ethyl group, the methylene bridge, the aromatic protons, and the phenolic and amine protons.
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-N and C-O stretching vibrations.
-
Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by incorporating the sample into a KBr pellet.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular formula C₉H₁₃NO.
-
Sample Preparation: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Logical Workflow for Spectroscopic Data Cross-Validation
The following diagram illustrates a standard workflow for the cross-validation of spectroscopic data for a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, characterization, and cross-validation of this compound.
Benchmarking the Antioxidant Properties of 2-[(Ethylamino)methyl]phenol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 2-[(ethylamino)methyl]phenol analogs and related Mannich bases of phenolic compounds. By examining their structure-activity relationships (SAR) through supporting experimental data, this document aims to inform the rational design of novel and potent antioxidant agents. The information presented is curated from recent scientific literature and includes quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Core Principles of Antioxidant Activity
Phenolic compounds, including this compound analogs, primarily exert their antioxidant effects through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This action terminates the chain reactions of oxidation that can lead to cellular damage. The efficiency of this radical scavenging is significantly influenced by the molecular structure of the compound, particularly the nature and position of substituents on the aromatic ring.
The introduction of an aminomethyl group, as in the case of this compound and other Mannich bases, can modulate the antioxidant activity. The nitrogen atom in the aminomethyl group can influence the electronic properties of the phenol and may also contribute to the overall antioxidant capacity.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of various phenolic compounds and their Mannich base derivatives have been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates higher antioxidant activity.
| Compound | Antioxidant Assay | IC50 / EC50 (µM or ppm) | Reference Compound | Reference IC50 / EC50 |
| Dehydrozingerone (DHZ) | DPPH | 103.35 µM | Quercetin | 21.74 µM |
| Mannich base of DHZ (Dimethylamine moiety) | DPPH | 50.23 µM | Quercetin | 21.74 µM |
| Vanillic Acid | DPPH | - | Quercetin | - |
| 5-(Pyrrolidin-1-ylmethyl)vanillic acid | DPPH | Higher than parent | Quercetin | - |
| 2-[(Diethylamino)methyl]vanillic acid | FRAP | Higher than parent | Quercetin | - |
| 2-methoxy-4-((4-methoxyphenyl-imino)methyl)phenol | DPPH | 10.46 ppm | - | - |
| 1-Phenylaminomethyl-naphthalen-2-ol | DPPH | 14.5 ± 0.71 mM | Ascorbic acid/BHA | - |
| 2-(3-Phenylaminopropionyloxy)-benzoic acid | DPPH | 14.3 ± 0.32 mM | Ascorbic acid/BHA | - |
Note: The data presented is a compilation from various studies on Mannich bases of different phenolic compounds to illustrate structure-activity relationships. Direct comparative data for a comprehensive series of this compound analogs was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
-
Effect of Aminomethyl Group : The introduction of an aminomethyl group via the Mannich reaction has been shown to enhance the antioxidant activity of some phenolic compounds. For instance, Mannich base derivatives of dehydrozingerone (DHZ) exhibited higher antioxidant activity than the parent compound.[1] Similarly, Mannich bases of vanillic acid showed enhanced free-radical scavenger activity.[2]
-
Nature of the Amine : The type of amine used in the Mannich reaction influences the antioxidant potency. In a study on DHZ derivatives, the compound with a dimethylamine moiety showed the highest antioxidant activity.[1] For vanillic acid derivatives, the pyrrolidine-containing analog was the most effective DPPH radical scavenger.[2]
-
Position of Substituents : The relative position of the hydroxyl, methoxy, and aminomethyl groups on the aromatic ring plays a crucial role in determining the antioxidant capacity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Principle: The stable free radical DPPH has a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
General Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.[3]
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., quercetin, ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test samples. A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a UV-Vis spectrophotometer.[4]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The assay utilizes a complex of Fe³⁺, 2,4,6-tripyridyl-s-triazine (TPTZ), and a suitable buffer. At low pH, the reduction of the Fe³⁺-TPTZ complex to the ferrous form results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants.
General Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample Preparation: Test compounds and a standard (e.g., Trolox, ascorbic acid) are prepared in various concentrations.
-
Reaction: A small volume of the sample solution is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant (e.g., FeSO₄·7H₂O or Trolox), and the antioxidant capacity of the samples is expressed as equivalents of the standard.
Mandatory Visualizations
Antioxidant Mechanism: Hydrogen Atom Transfer
Caption: Hydrogen Atom Transfer (HAT) mechanism of a phenolic antioxidant.
Experimental Workflow: DPPH Assay
Caption: General experimental workflow for the DPPH radical scavenging assay.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Common Rhodamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the essential photophysical properties of four widely used rhodamine derivatives: Rhodamine B, Rhodamine 6G, Tetramethylrhodamine (TMR), and Rhodamine 101. The data presented is curated from peer-reviewed literature to facilitate the selection of the most suitable fluorophore for specific research applications, from cellular imaging to fluorescence-based assays.
Core Photophysical Properties: A Tabular Comparison
The selection of a fluorescent probe is critically dependent on its spectral characteristics and quantum efficiency. The following table summarizes the key photophysical parameters for the selected rhodamine derivatives, primarily in ethanol, to provide a standardized comparison.
| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Solvent |
| Rhodamine B | 543 | 565 | 106,000[1] | 0.49 - 0.70[1] | ~1.7 | Ethanol |
| Rhodamine 6G | 530[2] | 550 | 116,000 | 0.95[3][4][5] | 3.8[5] | Ethanol |
| Tetramethylrhodamine (TMR) | 555 | 580 | 92,000 | ~0.4 | ~2.3 | Ethanol |
| Rhodamine 101 | 560 | 589 | 110,000 | ~1.0 | ~4.6 | Methanol |
Note: Photophysical properties, especially quantum yield and fluorescence lifetime, are highly sensitive to the local environment, including solvent polarity, pH, and temperature. The values presented here are representative and may vary under different experimental conditions.
Key Differences and Considerations
-
Spectral Profile: Rhodamine 6G exhibits the most blue-shifted absorption and emission spectra among the compared derivatives, while Rhodamine 101 is the most red-shifted. This spectral separation is a crucial consideration for multicolor imaging experiments to minimize spectral overlap.
-
Quantum Yield: Rhodamine 6G and Rhodamine 101 are known for their exceptionally high fluorescence quantum yields, approaching unity in some cases.[3][4][5] This high quantum efficiency translates to brighter fluorescence signals, which is advantageous for detecting low-abundance targets.
-
Photostability: While all rhodamine dyes are generally photostable, their susceptibility to photobleaching can vary. The specific chemical structure of each derivative influences its photostability, a critical factor for long-term imaging experiments.
-
Environmental Sensitivity: The fluorescence of Rhodamine B is known to be more sensitive to solvent polarity and temperature compared to other derivatives.[1] This property can be exploited for sensing applications but may be a drawback where signal stability is paramount.
Experimental Methodologies
The data presented in this guide is typically acquired through a series of standardized spectroscopic techniques. The following section outlines the fundamental protocols for these measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and the molar extinction coefficient (ε) of a fluorophore.
Protocol:
-
Solution Preparation: Prepare a stock solution of the rhodamine derivative in a high-purity spectroscopic grade solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions with concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.
-
Sample Measurement: Record the absorption spectra of the diluted dye solutions over a relevant wavelength range (e.g., 300-700 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
This method is employed to measure the excitation and emission spectra of a fluorescent molecule.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the rhodamine derivative in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Emission Spectrum Measurement: Set the excitation wavelength to the absorption maximum (λ_abs) of the dye. Scan the emission monochromator over a wavelength range that covers the expected emission profile to obtain the fluorescence emission spectrum and identify the emission maximum (λ_em).
-
Excitation Spectrum Measurement: Set the emission monochromator to the emission maximum (λ_em). Scan the excitation monochromator over a range of shorter wavelengths to acquire the fluorescence excitation spectrum.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that are similar to the sample. For rhodamine derivatives, Rhodamine 6G in ethanol (Φ_F = 0.95) is a common standard.[3][4][5]
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Spectra Acquisition: Measure the absorbance and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorophore as for fluorescence spectroscopy.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The instrument response function (IRF) is measured using a scattering solution. The fluorescence decay data is then fitted to an exponential decay model, deconvolved with the IRF, to determine the fluorescence lifetime (τ_F).
Visualizing Experimental Workflows
To further clarify the relationships between these experimental procedures, the following diagrams illustrate a typical workflow for photophysical characterization and the fundamental principles of fluorescence.
Caption: Experimental workflow for characterizing photophysical properties.
Caption: Simplified Jablonski diagram illustrating fluorescence.
References
- 1. omlc.org [omlc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
Bridging the Gap: A Comparative Analysis of In Vivo and In Vitro Efficacy of 2-[(Ethylamino)methyl]phenol-Based Compounds
A deep dive into the pre-clinical evaluation of phenolic Mannich bases, this guide offers a comparative analysis of their in vivo and in vitro efficacy. Focusing on a representative pterostilbene-based phenolic Mannich base, Compound E2, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its anti-inflammatory properties, supported by experimental data and detailed protocols.
The journey of a drug from laboratory discovery to clinical application is a rigorous process, with in vitro and in vivo studies forming the critical bridge between a compound's theoretical potential and its real-world therapeutic efficacy. For the class of 2-[(Ethylamino)methyl]phenol-based compounds, also known as phenolic Mannich bases, understanding this transition is paramount. These compounds have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide will focus on the anti-inflammatory effects of a representative phenolic Mannich base, Compound E2, to illustrate the comparison between its performance in a controlled laboratory setting and within a living organism.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory efficacy of Compound E2, a pterostilbene derivative that shares the core phenolic Mannich base structure.
Table 1: In Vitro Anti-inflammatory Activity of Compound E2
| Assay | Cell Line | Parameter Measured | IC₅₀ / Effect at Concentration |
| Nitric Oxide (NO) Production | RAW264.7 | Inhibition of LPS-induced NO | IC₅₀ = 0.7 µM |
| TNF-α Secretion | RAW264.7 | Inhibition of LPS-induced TNF-α | Significant decrease at 0.5, 1, and 2 µM |
| IL-6 Secretion | RAW264.7 | Inhibition of LPS-induced IL-6 | Significant decrease at 0.5, 1, and 2 µM |
| IL-1β Secretion | RAW264.7 | Inhibition of LPS-induced IL-1β | Significant decrease at 0.5, 1, and 2 µM |
Table 2: In Vivo Anti-inflammatory Activity of Compound E2 in a DSS-Induced Colitis Mouse Model
| Parameter | Treatment Group | Result |
| Myeloperoxidase (MPO) Activity | Compound E2 (20 mg/kg) | Significant reduction compared to DSS group |
| TNF-α Serum Levels | Compound E2 (20 mg/kg) | Significant decrease compared to DSS group |
| IL-6 Serum Levels | Compound E2 (20 mg/kg) | Significant decrease compared to DSS group |
| IL-1β Serum Levels | Compound E2 (20 mg/kg) | Significant decrease compared to DSS group |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the presented data.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with varying concentrations of Compound E2 (0.5, 1, and 2 µM) for 1 hour before stimulation with 500 ng/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory Assay
1. Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.
2. Dosing: Compound E2 is administered orally at a dose of 20 mg/kg body weight daily for the 7 days of DSS treatment. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug.
3. Assessment of Colitis: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis and myeloperoxidase (MPO) activity assay.
4. Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration in the colon tissue, is determined spectrophotometrically.
5. Serum Cytokine Measurement: Blood is collected via cardiac puncture, and the serum levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways modulated by phenolic anti-inflammatory compounds and the general workflow of the in vivo experiment.
Caption: In vivo experimental workflow for assessing anti-inflammatory activity.
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways.
Structure-Activity Relationship of 2-[(Ethylamino)methyl]phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-[(ethylamino)methyl]phenol scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel drug candidates with improved potency and selectivity. This guide provides a comparative analysis of this compound derivatives, focusing on their saluretic and diuretic activities, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
A systematic investigation into a series of 2-(aminomethyl)phenol derivatives has revealed key structural features that govern their saluretic and diuretic properties. The following table summarizes the quantitative data for a selection of these compounds, highlighting the impact of substitutions on the phenolic ring.
| Compound ID | R¹ (Position 4) | R² (Position 6) | Diuretic Activity (Rats, Oral) ED₂₅ (mg/kg) | Saluretic Activity (Rats, Oral) - Sodium Excretion (mEq/kg) |
| 1 | H | H | >100 | - |
| 2 | CH₃ | H | 50 | 1.5 |
| 3 | C(CH₃)₃ | H | 10 | 3.5 |
| 4 | H | Cl | 25 | 2.0 |
| 5 | CH₃ | Cl | 5 | 4.0 |
| 6 | C(CH₃)₃ | Cl | 1 | 6.5 |
| 7 | C(CH₃)₃ | I | 0.5 | 8.0 |
Key SAR Observations:
-
Substitution at Position 4: Increasing the steric bulk of the alkyl substituent at the 4-position generally leads to an increase in both diuretic and saluretic activity. For instance, the tert-butyl group in compound 3 confers significantly higher potency compared to the methyl group in compound 2 and the unsubstituted analog 1 .
-
Substitution at Position 6: The introduction of a halogen atom at the 6-position markedly enhances activity. A chloro-substituted derivative (e.g., compound 6 ) is more potent than its non-halogenated counterpart (compound 3 ). The activity is further potentiated with a larger halogen, as seen with the iodo-substituted compound 7 , which is the most active in this series.
-
Combined Effects: The most potent compounds possess a bulky alkyl group at the 4-position and a halogen at the 6-position. This synergistic effect is evident in compounds 6 and 7 .
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the Mannich reaction.
Procedure:
-
A mixture of the appropriately substituted phenol (1 equivalent), ethylamine (1.2 equivalents), and formaldehyde (1.2 equivalents, usually as a 37% aqueous solution) is prepared in a suitable solvent, such as ethanol or methanol.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired this compound derivative.
In Vivo Diuretic and Saluretic Activity Assay in Rats
This protocol describes the procedure for evaluating the diuretic and saluretic effects of the synthesized compounds in a rat model.
Animals: Male Sprague-Dawley rats weighing 200-250 g are used. The animals are fasted overnight with free access to water before the experiment.
Procedure:
-
The test compounds are suspended in a 0.5% methylcellulose solution.
-
The rats are randomly divided into groups, including a vehicle control group and groups for each test compound at various doses.
-
The compounds or vehicle are administered orally by gavage.
-
Immediately after administration, the rats are placed in individual metabolism cages.
-
Urine is collected over a 5-hour period.
-
The total volume of urine is measured to determine the diuretic activity.
-
The concentration of sodium (Na⁺) and potassium (K⁺) ions in the urine is determined using a flame photometer to assess the saluretic activity.
-
The dose required to produce a 25% increase in urine output (ED₂₅) is calculated to quantify diuretic potency. Sodium excretion is reported as mEq/kg.
Visualizations
General Synthesis Workflow
The following diagram illustrates the typical synthetic route for this compound derivatives.
Caption: Synthetic pathway for this compound derivatives.
Logical Relationship in SAR
The diagram below outlines the key structural modifications and their impact on the biological activity of this compound derivatives.
Caption: Key SAR determinants for diuretic and saluretic activity.
This guide provides a foundational understanding of the SAR of this compound derivatives as saluretic and diuretic agents. The presented data and protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the design of new and more effective therapeutic agents.
Safety Operating Guide
Navigating the Safe Disposal of 2-[(Ethylamino)methyl]phenol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[(Ethylamino)methyl]phenol, a compound that requires careful management due to its hazardous properties.
Immediate Safety Considerations:
This compound is classified as a hazardous substance. Safety data sheets for similar phenolic compounds indicate that it is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical[2][3][4]. Work should be conducted in a well-ventilated area or under a chemical fume hood[3][5].
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of with household garbage or allowed to enter the sewage system[1]. Improper disposal can lead to environmental contamination and harm to aquatic life[6].
Step-by-Step Disposal Protocol:
-
Containment: All waste containing this compound, whether in solid or liquid form, must be collected in clearly labeled, sealed, and appropriate containers[6][7]. For liquid waste, use shatter-proof bottles[7].
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Spill Management: In the event of a spill, absorb the material with inert substances like sand or vermiculite[6][7]. The contaminated absorbent material must then be collected in a sealed container for disposal as hazardous waste[6]. After absorption, the contaminated area should be wiped down with a soap and water solution[4].
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, paper towels, or gels, should be considered contaminated and disposed of as hazardous waste[4][7]. These items should be placed in a suitable, leak-tight container[7].
-
Contacting EHS: Contact your institution's EHS department for specific guidance on the disposal of this compound waste[4]. They will provide information on waste containers, labeling, and collection procedures.
Quantitative Data Summary
| Parameter | Value | Source |
| Disposal Route | Hazardous Waste Stream | General recommendation for phenolic compounds[4][7] |
| Effluent Limits | Not to be discharged into sewage systems | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Recommended Disposal Methods
For final disposal, incineration at a licensed chemical disposal facility is the recommended method for phenolic compounds[6][7]. This ensures the complete destruction of the hazardous material. In some cases, disposal in a secured sanitary landfill may be an option for absorbed liquid waste, but this should be confirmed with your EHS department[7].
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in scientific research.
References
Personal protective equipment for handling 2-[(Ethylamino)methyl]phenol
Essential Safety and Handling Guide for 2-[(Ethylamino)methyl]phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 108206-05-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential for exposure.
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | For concentrated solutions or prolonged contact, use SilverShield® or butyl rubber gloves. For incidental contact with dilute solutions, double-gloving with nitrile gloves is a minimum requirement. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | Air-Purifying Respirator | In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols can be generated, a full-face particle respirator (NIOSH type N99 or European Standard P2) should be used.[1] |
| Skin and Body Protection | Laboratory Coat and Closed-Toe Shoes | A standard laboratory coat worn over full-length clothing and closed-toe shoes are required. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical to maintaining a safe laboratory environment.
Experimental Workflow: Step-by-Step Guidance
The following workflow outlines the key stages for safely handling this compound from receipt to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Handling and Storage Procedures
-
Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Prevent contact with skin and eyes by wearing the appropriate PPE.[1]
-
Storage : Store the chemical in a tightly closed container in a dry and well-ventilated place.[1] The recommended storage temperature is between 25 to 40°C (Room Temperature).[1]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting to clean up, don the appropriate PPE, including respiratory protection if necessary.
-
Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[1]
-
Inhalation : Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container. This includes contaminated absorbents, PPE, and empty chemical containers.
-
Liquid Waste : Collect in a designated, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
This guide is intended to supplement, not replace, comprehensive safety training and the specific Safety Data Sheet (SDS) for this compound. Always consult the SDS before handling any chemical.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
